9,9-Dimethyl-9H-fluorene-2,7-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
9,9-dimethylfluorene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXBEJOAGBKZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650708 | |
| Record name | 9,9-Dimethyl-9H-fluorene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221010-68-0 | |
| Record name | 9,9-Dimethyl-9H-fluorene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 9,9-Dimethyl-9H-fluorene-2,7-diol
Foreword: The Strategic Importance of a Core Monomer
In the landscape of materials science and organic electronics, the purity, scalability, and structural integrity of monomeric building blocks are paramount. 9,9-Dimethyl-9H-fluorene-2,7-diol stands as a cornerstone monomer, pivotal for the synthesis of high-performance polyfluorene-based polymers. These polymers are integral to the advancement of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and various sensor technologies. The gem-dimethyl substitution at the C9 position serves a critical function: it enhances solubility and prevents the formation of undesirable aggregates (excimers) by maintaining a rigid, well-defined three-dimensional structure, thus ensuring stable and efficient optoelectronic properties in the resulting polymers.
This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and rigorous characterization of this compound. Moving beyond a mere recitation of steps, we will delve into the causality behind procedural choices, offering a self-validating protocol designed for reproducibility and scalability in a research and development setting.
Section 1: A Logic-Driven Synthetic Strategy
The synthesis of this compound is a multi-step process that demands precision at each stage to ensure high purity in the final product. A common and reliable pathway begins with commercially available fluorene, proceeding through methylation and bromination to form a key intermediate, which is then converted to the target diol.
Overall Synthetic Pathway
The chosen three-step synthesis is designed for efficiency and control, utilizing well-understood reactions that can be monitored and purified effectively at each stage.
Caption: Multi-step synthesis of this compound.
Step 1: Exhaustive Methylation of Fluorene
Objective: To synthesize 9,9-Dimethyl-9H-fluorene from fluorene.
Causality: The C9 protons of fluorene are acidic (pKa ≈ 23) due to the aromatic stabilization of the resulting fluorenyl anion. This allows for deprotonation by a suitable base, followed by nucleophilic attack on a methylating agent. An exhaustive, double methylation is required. Using a strong base and a suitable methylating agent like methyl iodide in a polar aprotic solvent ensures the reaction proceeds to completion.
Protocol:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add fluorene (1 equivalent).
-
Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the fluorene.
-
Deprotonation: Add potassium hydroxide (2.2 equivalents) and stir the suspension at 30-35°C for 10 minutes. The formation of the dark-colored fluorenyl anion will be observed.
-
Methylation: Add methyl iodide (2.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 40°C. The color will gradually fade as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting fluorene spot is no longer visible.
-
Work-up: Quench the reaction by slowly adding water. The product will precipitate. Collect the crude solid by suction filtration.
-
Purification: Recrystallize the crude product from methanol to yield 9,9-Dimethyl-9H-fluorene as a white crystalline solid.[1][2]
Step 2: Regioselective Bromination
Objective: To synthesize 2,7-Dibromo-9,9-dimethyl-9H-fluorene.
Causality: The fluorene ring system is electron-rich and undergoes electrophilic aromatic substitution. The 2 and 7 positions are the most electronically activated sites for substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which minimizes over-bromination and side reactions when used in a polar solvent like dimethylformamide (DMF) in the dark.
Protocol:
-
Dissolution: Dissolve the 9,9-Dimethyl-9H-fluorene (1 equivalent) from Step 1 in DMF in a round-bottom flask protected from light.
-
Bromination: Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
-
Precipitation & Collection: Upon completion, pour the reaction mixture into a beaker of cold water. A precipitate will form.
-
Washing: Collect the solid by suction filtration and wash thoroughly with water and then with a small amount of cold methanol to remove residual DMF and succinimide.
-
Purification: The crude 2,7-Dibromo-9,9-dimethyl-9H-fluorene can be further purified by recrystallization from a suitable solvent mixture like ethyl acetate/petroleum ether to yield a white powder.[3] The melting point of the pure compound is expected to be in the range of 177-181 °C.
Step 3: Palladium-Catalyzed Hydroxylation
Objective: To convert the dibromo intermediate into the final this compound.
Causality: The conversion of aryl bromides to phenols is a challenging transformation that often requires harsh conditions. Modern palladium-catalyzed cross-coupling reactions provide a mild and highly functional-group-tolerant alternative. Here, we propose a robust protocol using boric acid as a hydroxide surrogate.[4][5][6][7] This method leverages a palladium catalyst with a specialized phosphine ligand (e.g., t-BuBrettPhos) to facilitate the C-O bond formation under relatively mild conditions.[4][7]
Protocol:
-
Reaction Setup: In a glovebox, combine 2,7-Dibromo-9,9-dimethyl-9H-fluorene (1 equivalent), boric acid (B(OH)₃, 3 equivalents), cesium carbonate (Cs₂CO₃, 4 equivalents), Pd(OAc)₂ (0.05 equivalents), and t-BuBrettPhos (0.1 equivalents) in a Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) to the flask.
-
Reaction Conditions: Seal the flask and heat the mixture at 80-100°C with vigorous stirring for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final this compound as a solid.
Section 2: Rigorous Characterization and Validation
Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach ensures a comprehensive and self-validating characterization.
Caption: Comprehensive characterization workflow for product validation.
Spectroscopic Data
The following table summarizes the expected data from key spectroscopic techniques used to validate the structure of this compound.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Singlet, ~1.4 ppm (6H); Singlet, ~5.0-6.0 ppm (2H, broad); Multiplets, ~6.7-7.5 ppm (6H). | Corresponds to the six equivalent methyl protons, two hydroxyl protons, and six aromatic protons, respectively. |
| ¹³C NMR | Signal ~30-35 ppm; Signal ~45-50 ppm; Multiple signals ~110-155 ppm. | Corresponds to the methyl carbons, the quaternary C9 carbon, and the aromatic carbons, including two C-O carbons at the downfield end. |
| FT-IR | Broad band at 3200-3600 cm⁻¹; Sharp peaks at ~3050 cm⁻¹; Peaks at 2850-2960 cm⁻¹; Strong band at 1150-1250 cm⁻¹. | Characteristic O-H stretch of the diol; Aromatic C-H stretch; Aliphatic C-H stretch from methyl groups; Aryl C-O stretch.[8][9] |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 226.10. | Confirms the molecular weight of C₁₅H₁₄O₂ (Calculated: 226.27 g/mol ).[10] |
Physical Properties
| Property | Expected Value / Observation | Significance |
| Appearance | White to off-white solid.[11] | Initial purity assessment. |
| Melting Point | A sharp, defined melting point. | A sharp melting point range (e.g., < 2 °C) is a strong indicator of high purity. |
| Purity (HPLC) | >97% | Quantitative assessment of purity, crucial for polymerization applications. |
Section 3: Conclusion and Outlook
This guide has detailed a robust and logically-grounded methodology for the synthesis and characterization of this compound. By understanding the chemical principles behind each step—from the initial deprotonation of fluorene to the final palladium-catalyzed hydroxylation—researchers can troubleshoot and optimize the process effectively. The rigorous, multi-faceted characterization protocol serves as a self-validating system to ensure the high purity required for the synthesis of advanced functional polymers. The successful execution of this synthesis provides access to a critical building block, enabling further innovation in the field of organic electronics and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 5. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid | CoLab [colab.ws]
- 7. Aryl Halides Converted to Phenols Using Boric Acid - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 221010-68-0 [sigmaaldrich.com]
Spectroscopic Blueprint of 9,9-Dimethyl-9H-fluorene-2,7-diol: A Technical Guide for Researchers
Foreword: Unveiling the Molecular Signature
In the landscape of advanced materials and pharmaceutical development, a profound understanding of a molecule's structural and electronic properties is paramount. 9,9-Dimethyl-9H-fluorene-2,7-diol, a key building block, presents a unique spectroscopic profile that is crucial for its application and derivatization. This technical guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. In the absence of readily available, direct experimental spectra in the public domain, this document leverages high-fidelity predictive modeling and corroborates these findings with experimental data from structurally analogous fluorene derivatives. This approach offers a robust and scientifically rigorous blueprint for researchers, enabling confident identification, characterization, and utilization of this versatile compound.
The Architectural Framework: An Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon characterized by a fluorene backbone with hydroxyl groups at the C2 and C7 positions and two methyl groups at the C9 position. This substitution pattern imparts a rigid, C2-symmetric structure with significant potential for further functionalization, making it a valuable intermediate in the synthesis of polymers, organic light-emitting diodes (OLEDs), and pharmaceutical agents. The gem-dimethyl substitution at the C9 position prevents oxidation at this site and enhances the solubility of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a detailed map of its molecular architecture.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ reveals a distinct set of signals corresponding to its unique proton environments. The symmetry of the molecule simplifies the aromatic region of the spectrum.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |
| ~9.5 - 10.0 | Singlet | 2H | Ar-OH | The acidic protons of the hydroxyl groups are deshielded and their chemical shift is solvent-dependent. |
| ~7.5 - 7.6 | Doublet | 2H | H-4, H-5 | These protons are ortho to the C-9 position and experience deshielding from the aromatic ring currents. |
| ~6.8 - 6.9 | Doublet of doublets | 2H | H-3, H-6 | These protons are coupled to both their ortho and meta neighbors, leading to a doublet of doublets. |
| ~6.7 - 6.8 | Doublet | 2H | H-1, H-8 | These protons are ortho to the electron-donating hydroxyl groups, resulting in a more upfield (shielded) chemical shift. |
| ~1.4 | Singlet | 6H | C(CH₃)₂ | The six equivalent protons of the two methyl groups appear as a sharp singlet due to the absence of adjacent protons. |
Comparative Analysis: The predicted chemical shifts are in good agreement with experimental data for related fluorenol compounds. For instance, the aromatic protons of 9-fluorenol appear in the range of 7.2-7.8 ppm. The introduction of electron-donating hydroxyl groups at the 2 and 7 positions in our target molecule is expected to shift the signals of the adjacent protons (H-1, H-3, H-6, H-8) to a higher field (lower ppm), which is consistent with our predictions.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule, confirming the overall structure and symmetry.
| Predicted Chemical Shift (ppm) | Assignment | Rationale for the Chemical Shift |
| ~155 - 157 | C-2, C-7 | The carbons directly attached to the electron-donating hydroxyl groups are significantly deshielded. |
| ~148 - 150 | C-4a, C-4b | These quaternary carbons are part of the fused aromatic system. |
| ~135 - 137 | C-8a, C-9a | These quaternary carbons are adjacent to the C-9 position. |
| ~120 - 122 | C-4, C-5 | These aromatic carbons are ortho to the C-9 position. |
| ~115 - 117 | C-1, C-8 | These carbons are ortho to the hydroxyl groups and are shielded. |
| ~110 - 112 | C-3, C-6 | These carbons are meta to the hydroxyl groups. |
| ~46 - 48 | C-9 | The quaternary carbon at the C-9 position is shielded by the two attached methyl groups. |
| ~26 - 28 | C(CH₃)₂ | The two equivalent methyl carbons appear as a single signal in the aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted FT-IR Spectrum
The predicted FT-IR spectrum of this compound is expected to show the following key absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| 3200-3600 | O-H stretch | Strong, Broad | Confirms the presence of the hydroxyl groups. The broadness is due to hydrogen bonding. |
| 3000-3100 | Aromatic C-H stretch | Medium | Indicates the presence of the aromatic rings. |
| 2850-3000 | Aliphatic C-H stretch | Medium | Corresponds to the stretching vibrations of the methyl groups. |
| 1600-1620 & 1450-1500 | C=C aromatic ring stretch | Medium to Strong | Characteristic absorptions of the fluorene backbone. |
| 1200-1300 | C-O stretch | Strong | Confirms the presence of the phenol-like C-O bond. |
| 1100-1200 | C-C stretch | Medium | Associated with the carbon skeleton. |
Comparative Analysis: Experimental FT-IR data for 2,7-dihydroxy-9-fluorenone shows a strong, broad O-H stretch around 3360-3390 cm⁻¹ and a C=O stretch at 1700 cm⁻¹.[1] For our target molecule, the absence of the ketone and the presence of the gem-dimethyl group will alter the fingerprint region, but the characteristic O-H and aromatic C-H and C=C stretching vibrations will be prominent and align with the predicted values.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene system, being a conjugated aromatic system, exhibits characteristic π-π* transitions.
Predicted UV-Vis Spectrum
The predicted UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption maxima (λmax) in the ultraviolet region.
| Predicted λmax (nm) | Transition | Rationale |
| ~280 - 300 | π-π | This absorption band is characteristic of the fluorene chromophore. |
| ~310 - 330 | π-π | The presence of the hydroxyl groups as auxochromes causes a bathochromic (red) shift of this absorption band compared to unsubstituted fluorene. |
Comparative Analysis: Experimental UV-Vis data for a related compound, 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole, shows absorption maxima at 293 nm and 341 nm in THF.[2] The carbazole substituents significantly extend the conjugation, leading to a more pronounced red shift compared to our target molecule. The predicted values for this compound are consistent with the expected electronic behavior of a dihydroxy-substituted fluorene.
Experimental Protocols and Workflow
To ensure the reproducibility and accuracy of spectroscopic analysis, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.
-
Baseline Correction: Use the pure solvent as a reference to obtain a baseline-corrected spectrum.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion: A Comprehensive Spectroscopic Portrait
This technical guide provides a detailed and authoritative overview of the spectroscopic properties of this compound. By integrating high-quality predicted spectra with comparative analysis of experimentally verified data from related compounds, we have constructed a comprehensive and reliable spectroscopic blueprint. This guide serves as a valuable resource for researchers in materials science and drug development, enabling a deeper understanding of this important molecule and facilitating its application in innovative technologies. The provided protocols and workflow diagrams further equip scientists with the practical knowledge required for accurate and reproducible characterization.
References
crystal structure and morphology of 9,9-Dimethyl-9H-fluorene-2,7-diol
An In-depth Technical Guide to the Crystal Structure and Morphology of 9,9-Dimethyl-9H-fluorene-2,7-diol
Abstract: this compound is a bifunctional organic molecule built upon a rigid, planar fluorene core. Its unique combination of a sterically hindered C9 position and reactive hydroxyl groups at the C2 and C7 positions makes it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in drug development.[1][2] A thorough understanding of its solid-state properties, governed by its crystal structure and morphology, is paramount for controlling its behavior in these applications. As of this writing, a public, solved single-crystal X-ray structure for this specific diol has not been reported. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals, outlining a predictive and comparative analysis of its likely structural characteristics and providing a complete experimental blueprint for its synthesis, crystallization, and definitive structural elucidation.
Part 1: The Molecule - An Overview
This compound (CAS: 221010-68-0) is an aromatic diol whose utility is derived from its distinct structural features.[1][3] The core is a fluorene system, a polycyclic aromatic hydrocarbon known for its planarity and robust thermal and chemical stability.[4]
The substitution pattern is key to its function:
-
Gem-dimethyl Group (C9): The two methyl groups at the C9 position serve a critical role. They prevent oxidation at this particularly reactive site, a common issue with the parent fluorene scaffold.[2] This substitution also disrupts close co-facial packing of the fluorene planes, which enhances the solubility of its derivatives in common organic solvents.
-
Diol Functionality (C2, C7): The hydroxyl groups are positioned symmetrically on the outer benzene rings.[5] These groups are potent hydrogen bond donors and acceptors, predisposing the molecule to form predictable and stable supramolecular networks in the solid state. They also serve as reactive handles for further chemical modification.
A summary of its key computed physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| CAS Number | 221010-68-0 | [3] |
| IUPAC Name | 9,9-dimethylfluorene-2,7-diol | [3] |
| Polar Surface Area | 40.46 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Storage | Inert atmosphere, Room Temperature |[6] |
Part 2: Elucidating the Crystal Structure - A Predictive and Comparative Approach
In the absence of a determined crystal structure for the title compound, we can infer its likely packing motifs and crystallographic features by analyzing closely related structures. This comparative methodology is a cornerstone of crystal engineering.
Causality of Structural Motifs in Crystal Packing
The final crystal structure, or polymorph, is the result of a delicate thermodynamic balance between various intermolecular forces. For this compound, the dominant interactions are predicted to be:
-
Hydrogen Bonding: The two hydroxyl groups are the most powerful structure-directing functionalities. They are expected to form robust intermolecular O-H···O hydrogen bonds, potentially leading to the formation of chains, tapes, or sheet-like structures that will define a primary dimension of the crystal packing.
-
π–π Stacking: The planar, electron-rich fluorene core is prone to π–π stacking interactions. However, the gem-dimethyl group will likely cause a slip-stacked or herringbone arrangement rather than a direct co-facial stacking, influencing the electronic properties of the crystalline material.
-
C-H···π Interactions: Weaker C-H···π interactions between the methyl or aromatic C-H groups and the aromatic rings of neighboring molecules will further stabilize the three-dimensional crystal lattice.
Comparative Analysis with Known Structures
Examining the crystal structures of analogs provides a validated starting point for our predictions.
-
9,9-Dimethyl-9H-fluorene (Parent Backbone): The crystal structure of the parent hydrocarbon (COD ID: 1558678) reveals how the molecules pack without the influence of strong hydrogen bonding.[7] Its packing is governed by weaker van der Waals forces, leading to a structure in the tetragonal space group I4₁/a.[7]
-
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This analog (C₁₅H₁₂Br₂) introduces substituents at the same 2 and 7 positions as our target diol.[8][9] Its structure, solved in the orthorhombic space group Cmcm (a variant of which is given as m2m site symmetry), shows a planar fluorene core.[4][8] The crystal packing features weak π–π interactions with a centroid-centroid distance of 3.8409 Å, forming stacks along the c-axis.[4][8] This demonstrates that substitution at the 2,7-positions does not necessarily disrupt the planarity of the fluorene system.
Table 2: Comparative Crystallographic Data of Related Fluorene Derivatives
| Compound | Formula | Crystal System | Space Group | Key Packing Feature | Source |
|---|---|---|---|---|---|
| 9,9-Dimethyl-9H-fluorene | C₁₅H₁₄ | Tetragonal | I4₁/a | van der Waals packing | [7] |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂Br₂ | Orthorhombic | Cmcm | π–π stacking | [4][8] |
| [9,9'-Bi-9H-fluorene]-9,9'-diol | C₂₆H₁₈O₂ | Orthorhombic | P2₁2₁2₁ | Hydrogen bonding |[10] |
Based on this comparison, it is highly probable that this compound will crystallize in a non-centrosymmetric space group, likely orthorhombic or monoclinic, with a packing arrangement dominated by extensive hydrogen-bonding networks formed by the hydroxyl groups.
Part 3: Synthesis and Crystallization - An Experimental Blueprint
The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the careful growth of single crystals.
Proposed Synthesis of this compound
A robust synthesis can be envisioned via a two-step process starting from the commercially available 2,7-dibromo-9H-fluorene. This approach is based on well-established methodologies in fluorene chemistry.[11][12]
Step 1: Methylation of 2,7-dibromo-9H-fluorene The acidic protons at the C9 position are readily removed by a strong base, and the resulting carbanion is alkylated.
-
Protocol:
-
To a solution of 2,7-dibromo-9H-fluorene in a polar aprotic solvent like DMF or DMSO, add 2.5 equivalents of a strong base such as potassium tert-butoxide or sodium hydride at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes until the deprotonation is complete.
-
Add 2.5 equivalents of a methylating agent, such as dimethyl carbonate or methyl iodide, dropwise.[12] Dimethyl carbonate is a greener and safer alternative to methyl iodide.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2,7-dibromo-9,9-dimethyl-9H-fluorene by column chromatography on silica gel.
-
Step 2: Hydroxylation via Buchwald-Hartwig or Ullmann Coupling The aryl bromide positions can be converted to hydroxyl groups using modern cross-coupling chemistry.
-
Protocol:
-
In a Schlenk flask, combine the purified 2,7-dibromo-9,9-dimethyl-9H-fluorene, a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃).
-
Add a source of hydroxide, such as a solution of KOH in a mixture of dioxane and water.
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture, acidify with dilute HCl to protonate the phenoxide, and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic phase.
-
The final product, this compound, can be purified by recrystallization.
-
Protocol for Single Crystal Growth
Obtaining crystals of sufficient size and quality for X-ray diffraction is critical. The following is a self-validating protocol for recrystallization.
-
Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane).
-
Dissolution: In a clean Erlenmeyer flask, dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Slow Cooling (Primary Method): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of fewer, larger crystals. Subsequently, the flask can be moved to a refrigerator (4 °C) to maximize yield.
-
Slow Evaporation: Alternatively, dissolve the compound in a suitable solvent at room temperature and loosely cover the container (e.g., with perforated parafilm). Allow the solvent to evaporate over several days in a vibration-free environment.
-
Crystal Harvesting: Collect the formed crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.[13]
-
Overall Experimental Workflow
The logical flow from starting materials to a fully characterized structure is crucial for efficient research.
Caption: Workflow from synthesis to structural analysis.
Part 4: Definitive Structure Determination and Morphological Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
Single-Crystal X-ray Diffraction Workflow
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[10] The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined (structure solution), and then refined against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.[14]
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyfluorene - Wikipedia [en.wikipedia.org]
- 6. This compound – porphyrin-systems [porphyrin-systems.com]
- 7. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 12. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 9,9-Dimethyl-9H-fluorene-2,7-diol
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 9,9-Dimethyl-9H-fluorene-2,7-diol. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the properties of this and related fluorene derivatives. The information presented herein is a synthesis of established knowledge on fluorene chemistry and standard analytical methodologies.
Introduction to this compound
This compound is a bifunctional fluorene derivative characterized by a rigid, planar fluorene core with hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9-position.[1][2][3] Fluorene derivatives are a significant class of organic compounds known for their excellent thermal and chemical stability, as well as their unique photophysical properties, which makes them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4][5][6][7] The dimethyl substitution at the C9 position enhances the solubility and stability of the molecule.[4][6] The hydroxyl groups, on the other hand, provide reactive sites for further chemical modifications, making this compound a versatile building block in organic synthesis and materials science.[5]
Thermal Stability Assessment
The thermal stability of a compound is a critical parameter, particularly for its application in materials science and drug development, where processing and storage conditions can involve elevated temperatures. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10]
While specific experimental data for the thermal decomposition of this compound is not extensively documented in publicly available literature, the thermal behavior of numerous fluorene derivatives provides a strong basis for predicting its stability.[5][7] Generally, fluorene-based compounds exhibit high thermal stability due to their rigid aromatic structure.[4][5][6]
Expected Thermal Properties of this compound
Based on the analysis of related fluorene compounds, the following thermal characteristics can be anticipated for this compound:
| Property | Expected Value/Behavior | Rationale |
| Melting Point (Tm) | High, likely above 200 °C | The rigid, planar structure and potential for intermolecular hydrogen bonding due to the hydroxyl groups contribute to a high melting point. For comparison, 2,7-Dibromo-9,9-dimethyl-9H-fluorene has a melting point of 142-145 °C. |
| Onset Decomposition Temperature (Td) | High, likely > 300 °C | The stable aromatic fluorene core imparts significant thermal stability.[4][5][6] |
| Glass Transition Temperature (Tg) | May not be observable | As a crystalline small molecule, it is not expected to exhibit a glass transition, which is characteristic of amorphous materials.[11][12] |
Degradation Profile and Mechanism
The degradation of fluorene derivatives, particularly under thermal stress in the presence of oxygen, often proceeds via an oxidative pathway.[13][14] The most common degradation mechanism involves the oxidation of the 9-position of the fluorene core to form a fluorenone-type structure.[13][14][15] This transformation can be initiated by heat or light and is often an autocatalytic radical-chain process.[13]
The presence of the dimethyl groups at the 9-position of this compound is expected to provide steric hindrance and prevent direct oxidation at this site. However, degradation may still be initiated at other susceptible points in the molecule, or under more severe conditions, could lead to the cleavage of the methyl groups. The hydroxyl groups may also influence the degradation pathway.
A plausible degradation pathway for this compound under thermal-oxidative stress is proposed below. This pathway is inferred from the known degradation mechanisms of other fluorene derivatives.[13][14][15]
References
- 1. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ter(9,9-diarylfluorene)s: highly efficient blue emitter with promising electrochemical and thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. web.williams.edu [web.williams.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Theoretical and Computational Scrutiny of 9,9-Dimethyl-9H-fluorene-2,7-diol: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applicable to the study of 9,9-Dimethyl-9H-fluorene-2,7-diol. Fluorene derivatives are a cornerstone in the development of advanced materials and therapeutics, owing to their unique electronic and structural properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective on the computational modeling of this specific fluorene diol. We will delve into the quantum chemical calculations that elucidate its electronic structure, spectroscopic properties, and potential as a pharmacophore. Furthermore, this guide will outline a framework for molecular docking studies to explore its therapeutic potential. The methodologies and insights presented herein are grounded in established computational chemistry principles and supported by authoritative references, providing a robust foundation for future research and development endeavors.
Introduction: The Significance of the Fluorene Scaffold
The fluorene moiety, a polycyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and rich electron system provide a versatile platform for the design of molecules with tailored optoelectronic and biological properties. The 9,9-disubstitution on the fluorene core, in this case with two methyl groups, serves to enhance solubility and prevent aggregation, which is often a critical factor in both material and drug design. The addition of hydroxyl groups at the 2 and 7 positions introduces hydrogen bonding capabilities and potential sites for further functionalization, significantly influencing the molecule's intermolecular interactions and biological activity.
This guide will focus on the theoretical and computational characterization of this compound, a molecule with latent potential in various scientific domains. By employing a suite of computational tools, we can predict and understand its behavior at a molecular level, thereby guiding experimental efforts and accelerating the discovery process.
Computational Methodologies for Characterizing this compound
A multi-faceted computational approach is essential for a thorough understanding of this compound. This section details the theoretical frameworks and practical considerations for modeling its structural, electronic, and spectroscopic properties.
Quantum Chemical Calculations: Unveiling Electronic Structure and Properties
Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the electronic structure of molecules of this size, striking a balance between computational cost and accuracy.[1]
2.1.1. Geometry Optimization and Vibrational Analysis
The initial and most crucial step in any computational study is to determine the molecule's most stable three-dimensional conformation.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method Selection:
-
Functional: The B3LYP hybrid functional is a robust choice for many organic molecules, providing a good description of both structure and energetics.[1]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), offers a reasonable compromise between accuracy and computational expense for initial optimizations. For more precise calculations, a larger basis set like 6-311+G(d,p) can be employed.
-
-
Optimization Procedure: The geometry is optimized to a local minimum on the potential energy surface. This is typically achieved by minimizing the forces on each atom.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
The calculated vibrational frequencies can be compared with experimental data to validate the computational model. Key vibrational modes to analyze for this compound would include the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic rings and methyl groups, and the characteristic skeletal vibrations of the fluorene core.
2.1.2. Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic excitation energy.
A smaller HOMO-LUMO gap generally implies a higher reactivity and a lower energy required for electronic transitions. The spatial distribution of the HOMO and LUMO can reveal the regions of the molecule involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system and the oxygen atoms of the hydroxyl groups, while the LUMO is likely to be distributed over the aromatic core.
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data based on related Fluorene Derivatives)
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Electronic stability and reactivity |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
Simulating Spectroscopic Properties
Computational methods can predict various spectroscopic properties, providing valuable insights for experimental characterization.
2.2.1. UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic absorption spectra of organic molecules.[2] By calculating the energies and oscillator strengths of electronic transitions, we can predict the absorption maxima (λmax) in the UV-Vis spectrum.
Experimental Protocol: TD-DFT Calculation of UV-Vis Spectrum
-
Optimized Geometry: The previously optimized ground-state geometry of this compound is used as the starting point.
-
TD-DFT Calculation: A TD-DFT calculation is performed using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Solvent Effects: To mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated to account for the influence of the solvent on the electronic transitions.
-
Spectrum Generation: The calculated transition energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.
For this compound, the primary electronic transitions are expected to be π-π* transitions within the fluorene aromatic system. The hydroxyl substituents are likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent 9,9-dimethylfluorene.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectra
The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for assigning experimental NMR signals and confirming the molecular structure.
Application in Drug Development: Molecular Docking Studies
The structural and electronic features of this compound suggest its potential as a scaffold for the design of new therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3]
Identifying Potential Biological Targets
Fluorene derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Based on this, potential protein targets for this compound could include:
-
Kinases: Many kinase inhibitors incorporate planar aromatic systems.
-
DNA and DNA-interacting enzymes: The planar fluorene core could intercalate with DNA or interact with enzymes that bind to DNA.
-
Hormone receptors: The diol functionality might allow for interactions with steroid hormone receptors.
Molecular Docking Workflow
The following workflow outlines a typical molecular docking study to investigate the binding of this compound to a hypothetical protein target.
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for performing molecular docking studies.
3.2.1. Preparation of the Receptor and Ligand
-
Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
-
Ligand: The 3D structure of this compound is generated and its geometry is optimized using a suitable method (e.g., DFT as described in Section 2.1.1).
3.2.2. Docking Simulation
A docking program (e.g., AutoDock Vina, Glide) is used to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The program scores and ranks the different binding poses based on a scoring function that estimates the binding affinity.
3.2.3. Analysis of Docking Results
The top-ranked binding poses are analyzed to understand the key interactions between this compound and the protein. This includes identifying hydrogen bonds (likely involving the hydroxyl groups), hydrophobic interactions, and π-π stacking interactions with aromatic residues in the binding pocket. The binding energy scores provide a semi-quantitative estimate of the binding affinity.
Synthesis and Characterization: Bridging Theory and Experiment
While this guide focuses on theoretical and computational aspects, it is crucial to consider the experimental validation of the computational predictions.
Proposed Synthetic Route
A plausible synthetic route to this compound could involve the demethylation of the corresponding 2,7-dimethoxy derivative. The synthesis of 2,7-dibromo-9,9-dimethyl-9H-fluorene is a known procedure, which can serve as a key intermediate.[4]
Diagram: Proposed Synthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual screening combined with molecular docking for the !identification of new anti-adipogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]
potential industrial applications of 9,9-Dimethyl-9H-fluorene-2,7-diol
An In-depth Technical Guide to the Industrial Applications of 9,9-Dimethyl-9H-fluorene-2,7-diol
Abstract
This compound, a unique bifunctional monomer, stands at the forefront of advanced materials science. Its rigid, planar fluorene backbone, combined with the strategic placement of dimethyl groups and reactive hydroxyl moieties, imparts a remarkable combination of thermal stability, optical clarity, and chemical versatility. This guide provides a comprehensive technical overview of its synthesis, properties, and significant industrial applications. We will delve into its pivotal role in the formulation of high-performance polymers, particularly as a next-generation substitute for Bisphenol A (BPA) in polycarbonates, and its growing importance as a foundational building block in the landscape of organic electronics and pharmaceutical development. This document is intended for researchers, polymer chemists, and material scientists seeking to leverage the superior performance attributes of fluorene-based architectures.
Introduction: The Architectural Advantage of the Fluorenyl Moiety
The fluorene nucleus is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[1][2] This structure is inherently rigid and planar, providing a robust scaffold for building complex molecules. The introduction of geminal dimethyl groups at the C9 position serves a critical purpose: it enhances the solubility of the monomer and its subsequent polymers in organic solvents and disrupts chain packing, which can prevent crystallization and maintain amorphous, transparent characteristics in the final material.[3][4]
The diol functionality at the 2 and 7 positions provides the reactive sites necessary for polymerization, making this compound an exemplary monomer for step-growth polymerization processes.[5] The resulting materials inherit the fluorene core's stability, leading to polymers with exceptional properties.[5]
Core Molecular Structure and Properties
The fundamental structure of this compound is central to its utility.
DOT Diagram: Chemical Structure
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 221010-68-0 | [5][6] |
| Molecular Formula | C₁₅H₁₄O₂ | [5][6] |
| Molecular Weight | 226.27 g/mol | [6] |
| Appearance | Solid, white powder | [7] |
| Polar Surface Area | 40.5 Ų | [6] |
| Hydrogen Bond Donors | 2 | [5][6] |
| Hydrogen Bond Acceptors | 2 | [5][6] |
Application Domain 1: High-Performance Polymers
The most significant industrial application of this compound is as a specialty monomer for the synthesis of high-performance polymers, including polycarbonates, polyesters, and epoxy resins. The incorporation of the rigid "cardo" structure of fluorene into the polymer backbone results in materials with exceptionally high glass transition temperatures (Tg) and thermal stability.[8]
Advanced Polycarbonates: A BPA-Free Alternative
Bisphenol A (BPA) has been a cornerstone of the polycarbonate industry for decades, prized for producing tough, transparent plastics.[9][10] However, growing concerns over its activity as an endocrine disruptor have driven a search for safer, high-performance alternatives.[9][11] Fluorene-based diols, including this compound, represent a superior class of BPA replacements.
Causality Behind Performance:
-
High Thermal Resistance: The rigidity of the fluorene unit restricts the rotational freedom of the polymer chains, significantly increasing the energy required for the transition from a glassy to a rubbery state. This directly translates to a higher Tg compared to BPA-based polycarbonates.[12] Polycarbonates derived from the related monomer 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) exhibit a Tg of up to 275°C and decomposition temperatures exceeding 440°C.[12]
-
Superior Optical Properties: The cardo structure, with its multiple aromatic rings oriented in different planes, leads to reduced optical anisotropy.[8] This is critical for applications where low birefringence is required, such as in optical lenses and display screens.[13][14] By copolymerizing fluorene-based diols with other monomers, materials with a near-zero birefringence can be achieved.[13][14] Furthermore, these polymers possess a high refractive index, a desirable trait for manufacturing thinner, lighter optical components.[13]
-
Enhanced Hydrolytic Stability: The steric hindrance provided by the bulky fluorene group can protect the carbonate linkages from hydrolysis, leading to improved durability in humid environments compared to standard polycarbonates.[13]
Table 2: Comparative Properties of Fluorene-Based vs. BPA-Based Polycarbonates
| Property | BPA-Polycarbonate | Fluorene-Based Polycarbonate | Key Advantage |
| Glass Transition Temp. (Tg) | ~147 °C[10] | Up to 275 °C[12] | Superior heat resistance |
| 5% Weight Loss Temp. (Td5%) | ~350-400 °C | > 440 °C[12] | Enhanced thermal stability |
| Refractive Index | ~1.586[13] | Up to 1.661[13] | Thinner optical components |
| Birefringence | Positive | Tunable (can be near-zero)[14] | Improved optical clarity |
| Endocrine Activity | Estrogenic[11] | Generally non-estrogenic | Safer for consumer products |
Experimental Protocol: Synthesis of a Fluorene-Based Polycarbonate via Interfacial Polymerization
This protocol describes a self-validating system for synthesizing a high-molecular-weight polycarbonate. The validation lies in the final product's properties (e.g., viscosity, thermal characteristics), which are directly correlated with successful polymerization.
Materials:
-
This compound
-
Triphosgene or Diphenyl Carbonate (DPC)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
-
Methanol
Procedure:
-
Monomer Dissolution: Dissolve a precise molar amount of this compound in an aqueous solution of NaOH. The caustic solution deprotonates the hydroxyl groups to form the more reactive phenoxide.
-
Organic Phase Preparation: In a separate vessel, dissolve a stoichiometric equivalent of triphosgene (or DPC for melt transesterification) in DCM. Add the phase transfer catalyst to this organic phase. Causality: The phase transfer catalyst is crucial for transporting the phenoxide from the aqueous phase to the organic phase where the polymerization reaction occurs.
-
Interfacial Reaction: Combine the aqueous and organic phases in a baffled reactor and stir vigorously to create a large interfacial surface area. The reaction is typically rapid and proceeds at room temperature.
-
Polymer Precipitation: Once the desired viscosity is achieved (indicating high molecular weight), terminate the reaction. Separate the organic layer and pour it into a non-solvent like methanol to precipitate the polycarbonate.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry under vacuum at an elevated temperature (e.g., 120°C) to remove residual solvents.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for decomposition temperature.
-
Structural Confirmation: Verified using FTIR and NMR spectroscopy.
DOT Diagram: Polymer Characterization Workflow
Caption: Standard workflow for polymer characterization.
Application Domain 2: Organic Electronics
The fluorene moiety is a cornerstone in the field of organic electronics due to its excellent charge-carrier mobility and high photoluminescence quantum yield.[1] While this compound itself is not the active electronic material, it is a critical intermediate for synthesizing more complex, functional molecules and polymers.[3][4]
Role as a Precursor:
-
OLED Materials: The diol can be converted into derivatives like (9,9-Dimethyl-9H-fluoren-2,7-diyl)diboronic acid.[7][15][16] This diboronic acid is a key building block for Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds to build up the conjugated backbones of polymers used in Organic Light-Emitting Diodes (OLEDs).[15] These fluorene-based polymers are known for their strong blue light emission.
-
Organic Semiconductors: The rigid and planar nature of the fluorene core facilitates π-π stacking, which is essential for efficient charge transport in organic field-effect transistors (OFETs) and organic solar cells.[1] The dimethyl groups help ensure good processability and film formation.[4]
DOT Diagram: Synthesis Pathway for Organic Electronic Materials
Caption: Synthetic route from the diol to conjugated polymers.
Application Domain 3: Pharmaceutical Intermediates
The fluorene scaffold is a recognized pharmacophore, appearing in numerous biologically active compounds.[1][3] this compound serves as a versatile starting material for the synthesis of novel drug candidates. The dimethyl substitution can be leveraged to fine-tune properties like lipophilicity and metabolic stability, while the diol groups offer handles for further chemical modification.
Areas of Investigation:
-
Antiviral Agents: Symmetrical fluorene derivatives have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[17]
-
Anticancer and Anti-inflammatory Drugs: The broader class of fluorene derivatives has shown promise in the development of anti-tumor, anti-inflammatory, and antibacterial agents.[1]
-
Nonlinear Optical (NLO) Chromophores: The fluorene core can act as an effective π-conjugated bridge in "push-pull" chromophores, which are materials with applications in optical switching and data storage.[18]
Conclusion
This compound is far more than a simple chemical. It is an enabling platform technology. Its unique molecular architecture provides a direct pathway to materials with superior thermal, optical, and electronic properties. In the polymer industry, it offers a high-performance, safer alternative to BPA, meeting the demand for advanced materials in optical and electronic applications. For material scientists in organic electronics, it is a foundational building block for next-generation displays and semiconductors. Finally, its presence in the pharmacophore landscape opens avenues for novel therapeutic agents. As industries continue to push the boundaries of performance and safety, the demand for versatile and robust molecules like this compound is set to grow significantly.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Fact sheet: Fluorene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Fluorene derivatives, optical plastic - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Novel stereoisomeric lignin-derived polycarbonates: towards the creation of bisphenol polycarbonate mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Optical Properties of Polycarbonates Copolymerized with Bisphenol Fluorene Moiety [cjcu.jlu.edu.cn]
- 15. nbinno.com [nbinno.com]
- 16. (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic Acid | 866100-14-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Polymers Using 9,9-Dimethyl-9H-fluorene-2,7-diol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 9,9-Dimethylfluorene Moiety
The pursuit of high-performance polymers—materials engineered for exceptional thermal, mechanical, and electronic properties—relies on the judicious selection of monomeric building blocks. Among these, fluorene-based monomers have garnered significant interest due to their rigid, planar, and highly aromatic structure, which imparts excellent thermal stability and desirable optoelectronic characteristics.[1][2] The specific monomer, 9,9-Dimethyl-9H-fluorene-2,7-diol , offers a unique combination of advantages that make it a cornerstone for advanced polymer synthesis.
The core fluorene unit provides a wide bandgap and efficient fluorescence, making it a prime candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[3][4] The critical innovation lies in the C-9 position. Substituting this bridge carbon with two methyl groups, as in this compound, achieves several key objectives:
-
Enhanced Solubility: The non-planar, sp³-hybridized carbon at the 9-position, appended with alkyl groups, disrupts intermolecular packing. This structural feature significantly improves the solubility of the resulting polymers in common organic solvents, a crucial factor for solution-based processing and device fabrication.[5][6]
-
Prevention of Aggregation and Keto-Defect Formation: Unlike the parent fluorene, the dimethyl substitution prevents the formation of undesirable low-energy green emission bands in OLEDs, which arise from aggregation or the formation of fluorenone (keto) defects. This ensures high color purity and device stability.
-
Reactive Handles for Polymerization: The hydroxyl groups at the 2 and 7 positions are versatile functional groups, enabling polymerization through step-growth mechanisms, most notably nucleophilic aromatic substitution to form poly(arylene ether)s.
This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the synthesis of high-performance poly(arylene ether)s and as a precursor for other polymerization techniques.
Polymerization Strategies & Mechanistic Considerations
The primary route for polymerizing this compound is through nucleophilic aromatic substitution (SNAr) polycondensation . This method is highly efficient for forming robust ether linkages, yielding polymers with exceptional thermal and chemical resistance.[7][8] A secondary, yet powerful, strategy involves the chemical modification of the diol into a dihalide or ditriflate, which can then participate in metal-catalyzed cross-coupling reactions like Suzuki polycondensation.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Polycondensation
In this approach, the diol is deprotonated by a base to form a more nucleophilic bisphenoxide. This potent nucleophile then attacks an activated electron-deficient aryl dihalide (e.g., 4,4'-difluorobenzophenone), displacing the halide and forming an aryl ether bond. The repetition of this process leads to the formation of a high molecular weight poly(arylene ether).
Causality Behind Experimental Choices:
-
Activated Dihalide: The comonomer must contain strongly electron-withdrawing groups (e.g., sulfone, ketone) ortho or para to the leaving groups (typically F or Cl). This activation is essential to lower the energy of the Meisenheimer complex intermediate, thereby facilitating the nucleophilic attack. Fluorine is often the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the aromatic carbon.
-
Solvent: A high-boiling, polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), or Sulfolane is required. These solvents can dissolve the polymer as it forms and have high boiling points, allowing the reaction to be conducted at elevated temperatures (150-200 °C) to drive the reaction to completion.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is the most common base. It is strong enough to deprotonate the phenolic hydroxyl groups but is not so basic that it causes side reactions. Its insolubility in the reaction medium at lower temperatures requires the use of an azeotroping agent like toluene to remove water, ensuring an anhydrous environment critical for preventing premature termination of the polymer chains.
Diagram: General Workflow for Polymer Synthesis
Caption: High-level workflow for SNAr polycondensation.
Strategy 2: Suzuki Polycondensation via Monomer Functionalization
For applications requiring fully conjugated backbones, such as in OLEDs, Suzuki polycondensation is a powerful tool for forming C-C bonds.[9][10][11] The diol monomer must first be converted into a dihalide or ditriflate. This functionalized monomer can then be coupled with an aryl diboronic acid or ester in the presence of a palladium catalyst.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., PPh₃, P(t-Bu)₃) is critical. The ligand stabilizes the palladium center and modulates its reactivity during the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Base and Solvent System: A base (e.g., K₂CO₃, CsF) is required to activate the boronic acid for transmetalation.[9] A two-phase solvent system (e.g., Toluene/Water) with a phase-transfer catalyst (e.g., Aliquat 336) is often employed to bring the inorganic base into contact with the organic-soluble monomers and catalyst.
Diagram: Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki polycondensation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a Poly(arylene ether ketone) via SNAr
This protocol details the synthesis of a high-performance polymer from this compound and 4,4'-Difluorobenzophenone.
Materials & Reagents:
-
This compound (1.00 eq)
-
4,4'-Difluorobenzophenone (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen/Argon inlet
-
Thermocouple and heating mantle
-
Blender or high-speed homogenizer
Procedure:
-
Setup: To a flame-dried three-neck flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add this compound, 4,4'-Difluorobenzophenone, and K₂CO₃.
-
Solvent Addition: Add NMP and Toluene to the flask to create a slurry (typically a 20-25% w/v solution based on monomers).
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to ~140-160 °C. Toluene will begin to reflux and collect in the Dean-Stark trap along with any residual water. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the trap and increase the reaction temperature to 180-195 °C. The reaction mixture will become more viscous as the polymer chain grows. Maintain this temperature for 8-24 hours. The progress can be monitored by observing the viscosity increase.
-
Isolation: Cool the reaction mixture to below 100 °C and dilute with additional NMP if necessary to reduce viscosity. Slowly pour the viscous polymer solution into a large excess of vigorously stirring methanol/water (80:20 v/v). A fibrous or powdered polymer will precipitate.
-
Purification: Continue stirring for 1-2 hours, then collect the polymer by filtration.
-
Washing: Thoroughly wash the polymer with hot deionized water to remove salts and then with methanol to remove residual solvent and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
Data Presentation: Typical Properties and Reaction Conditions
| Parameter | Value / Condition | Rationale |
| Monomer Stoichiometry | 1.000 : 1.000 (Diol:Dihalide) | Essential for achieving high molecular weight in step-growth polymerization. |
| K₂CO₃ (eq) | 1.5 - 2.0 | Excess ensures complete deprotonation of the diol. |
| Reaction Temperature | 180 - 200 °C | Provides sufficient thermal energy to overcome the activation barrier for SNAr. |
| Reaction Time | 8 - 24 hours | Allows the reaction to proceed to high conversion for high molecular weight. |
| Expected Tg | > 200 °C | The rigid fluorene backbone imparts high thermal stability.[12] |
| Expected Td10 | > 400 °C | Strong C-O and C-C aromatic bonds lead to excellent thermal stability.[12] |
| Expected Solubility | Good in NMP, DMAc, Chloroform | The dimethyl groups at C-9 prevent tight chain packing.[8] |
Characterization of the Resulting Polymers
A thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
-
¹H and ¹³C NMR Spectroscopy: Confirms the successful formation of the ether linkage and verifies the polymer's chemical structure. The disappearance of the phenolic -OH proton signal is a key indicator of reaction completion.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). For high-performance applications, an Mₙ > 10,000 g/mol and a PDI close to 2.0 (typical for step-growth polymerization) are desirable.[13]
-
Thermogravimetric Analysis (TGA): Measures the polymer's thermal stability by identifying the decomposition temperature (often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs).
-
Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg), which defines the upper-use temperature of the amorphous polymer.[14]
-
UV-Vis and Photoluminescence (PL) Spectroscopy: For optoelectronic polymers, these techniques are used to determine the absorption and emission properties, from which the optical bandgap can be calculated. Fluorene-based polymers are known for their strong blue fluorescence.[13]
Conclusion and Future Outlook
This compound is a highly valuable monomer for creating a diverse range of high-performance polymers. The protocols outlined here for SNAr polycondensation provide a reliable and scalable method for synthesizing robust poly(arylene ether)s with excellent thermal stability and processability. Furthermore, the potential to functionalize this monomer opens avenues for advanced materials via Suzuki and other cross-coupling polymerizations. These materials are poised to make significant impacts in fields ranging from advanced composites and gas separation membranes to next-generation displays and solid-state lighting.[1][2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. DFT based Monte Carlo simulations of poly(9,9-dialkylfluorene-2,7-diyl) polymers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 聚(9,9-二辛基-9H-芴-2,7-二基) 3,5-dimethylphenyl terminated | Sigma-Aldrich [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 9,9-Dimethyl-9H-fluorene-2,7-diol in Organic Electronics
Introduction: The Role of the Fluorene Moiety in Organic Electronics
The rigid, planar, and electron-rich structure of the fluorene core has established it as a cornerstone in the design of high-performance organic electronic materials. Its inherent properties, such as high photoluminescence quantum yield, excellent thermal stability, and good charge transport characteristics, make it a versatile building block for a wide array of applications.[1] The functionalization at the C-9 position with alkyl groups, such as in 9,9-Dimethyl-9H-fluorene-2,7-diol, serves to enhance solubility and processability of the resulting polymers without significantly disrupting the electronic properties of the conjugated backbone. This guide provides a comprehensive overview of the application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). We will delve into the synthesis of polymeric materials derived from this key monomer and provide detailed protocols for device fabrication and characterization.
Part 1: Synthesis of Polyfluorene Derivatives via Suzuki Polycondensation
The most common and effective method for synthesizing polyfluorene derivatives from this compound is through palladium-catalyzed Suzuki polycondensation. This reaction involves the coupling of a di-boronic acid or ester derivative of the fluorene monomer with a di-bromo aromatic comonomer. The choice of the comonomer allows for the fine-tuning of the electronic and photophysical properties of the resulting polymer.
Diagram of Suzuki Polycondensation Workflow:
Caption: Workflow for Suzuki Polycondensation.
Protocol 1: Synthesis of a Poly(9,9-dimethylfluorene-alt-bithiophene) (PF-2T)
This protocol describes the synthesis of a representative alternating copolymer of 9,9-dimethylfluorene and bithiophene, a material known for its excellent charge transport properties.
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dimethyl-9H-fluorene
-
5,5'-Dibromo-2,2'-bithiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Methanol
-
Acetone
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dimethyl-9H-fluorene (1.0 eq) and 5,5'-Dibromo-2,2'-bithiophene (1.0 eq) in anhydrous toluene.
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and a 2M aqueous solution of potassium carbonate (4.0 eq).
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To terminate the polymerization, add a small amount of bromobenzene or phenylboronic acid and stir for an additional 2-4 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
For further purification, perform Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and impurities.
-
Finally, dissolve the polymer in a suitable solvent like chloroform or chlorobenzene and precipitate it again in methanol.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.
Part 2: Applications in Organic Light-Emitting Diodes (OLEDs)
Polymers derived from this compound are widely utilized in OLEDs as either the emissive layer (EML) host or the hole transport layer (HTL). Their wide bandgap allows for the emission of blue light, and their high charge carrier mobility facilitates efficient device operation.
Diagram of a Typical OLED Device Architecture:
Caption: Multilayer structure of a typical OLED.
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol details the fabrication of a simple solution-processed OLED using a polyfluorene derivative as the emissive layer.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Polyfluorene derivative (e.g., PF-2T synthesized in Protocol 1) solution in toluene or chlorobenzene
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Inside a glovebox, spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the polyfluorene derivative solution onto the PEDOT:PSS layer at 1000-3000 rpm for 30-60 seconds. The spin speed will determine the thickness of the layer, which is typically in the range of 50-80 nm.
-
Anneal the substrate at a temperature below the glass transition temperature of the polymer (typically 80-120 °C) for 10-15 minutes to remove the solvent.
-
-
Electron Transport and Injection Layer (ETL/EIL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporator with a base pressure of <10⁻⁶ Torr.
-
Sequentially deposit a 20-40 nm layer of TPBi as the ETL, a 1 nm layer of LiF as the EIL, and a 100 nm layer of Al as the cathode. The deposition rates should be carefully controlled.
-
-
Encapsulation:
-
To protect the device from degradation by oxygen and moisture, encapsulate it inside the glovebox using a UV-curable epoxy and a glass coverslip.
-
Table 1: Representative Performance of OLEDs based on 9,9-Dimethylfluorene Polymers
| Polymer Backbone | Device Role | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| Poly(9,9-dimethylfluorene-alt-benzothiadiazole) | Emitter | ~5-7 | >10,000 | ~3-5 |
| Poly(9,9-dimethylfluorene-alt-triphenylamine) | HTL/Emitter | ~3-5 | >5,000 | ~4-6 |
Note: Performance data is representative and can vary significantly based on device architecture, layer thicknesses, and fabrication conditions.
Part 3: Applications in Organic Photovoltaics (OPVs)
In OPVs, polyfluorene derivatives are often used as the electron donor material in a bulk heterojunction (BHJ) architecture, typically blended with a fullerene derivative or a non-fullerene acceptor. The broad absorption and good hole mobility of these polymers contribute to efficient photon harvesting and charge extraction.
Diagram of a Bulk Heterojunction OPV Device:
Caption: Structure of a bulk heterojunction organic solar cell.
Protocol 3: Fabrication of a Bulk Heterojunction Solar Cell
This protocol outlines the fabrication of a BHJ solar cell using a polyfluorene derivative as the donor material.
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS solution
-
Polyfluorene derivative (e.g., PF-2T)
-
Fullerene acceptor (e.g., PC₇₁BM)
-
Chlorobenzene or dichlorobenzene
-
Zinc Oxide (ZnO) nanoparticle solution or LiF
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox
Procedure:
-
Substrate Cleaning and HTL Deposition: Follow steps 1 and 2 from Protocol 2.
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the polyfluorene derivative and PC₇₁BM in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1 to 1:2).
-
Spin-coat the blend solution onto the PEDOT:PSS layer to form the active layer (typically 80-120 nm thick).
-
Anneal the substrate at an optimized temperature (e.g., 80-140 °C) to promote the formation of an optimal nanoscale morphology for efficient charge separation.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit the ETL and cathode as described in step 4 of Protocol 2. A thin layer of ZnO nanoparticles can also be spin-coated as an ETL before cathode deposition.
-
-
Encapsulation: Encapsulate the device as described in step 5 of Protocol 2.
Table 2: Representative Performance of OPVs based on 9,9-Dimethylfluorene Polymers
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Poly(9,9-dimethylfluorene-alt-bithiophene) | PC₇₁BM | ~3-5 | ~0.8-1.0 | ~6-9 | ~50-65 |
| Poly(9,9-dimethylfluorene-alt-benzothiadiazole) | PC₇₁BM | ~4-6 | ~0.7-0.9 | ~8-12 | ~55-70 |
Note: Performance data is representative and can vary based on the specific polymer, acceptor, and device optimization.
Part 4: Applications in Organic Field-Effect Transistors (OFETs)
The excellent charge carrier mobility of polyfluorene derivatives makes them suitable for use as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular ordering and film morphology of the polymer.
Diagram of a Bottom-Gate, Bottom-Contact OFET:
Caption: Bottom-gate, bottom-contact OFET architecture.
Protocol 4: Fabrication of a Solution-Processed OFET
This protocol describes the fabrication of a bottom-gate, bottom-contact OFET.
Materials:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate and gate dielectric)
-
Photoresist and developer for photolithography
-
Gold (Au) and a thin adhesion layer (e.g., Cr or Ti)
-
Polyfluorene derivative solution
-
Spin coater
-
Thermal evaporator
-
Probe station for electrical characterization
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ wafer using a standard cleaning procedure (e.g., RCA clean).
-
Define the source and drain electrode patterns using photolithography.
-
Thermally evaporate a thin adhesion layer (2-5 nm of Cr or Ti) followed by a 30-50 nm layer of Au.
-
Lift-off the photoresist to leave the patterned source and drain electrodes.
-
-
Surface Treatment:
-
Treat the substrate with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the polymer film and reduce charge trapping at the dielectric interface.
-
-
Semiconductor Deposition:
-
Spin-coat the polyfluorene derivative solution onto the substrate.
-
Anneal the substrate at a temperature above the glass transition temperature of the polymer to promote molecular ordering and improve crystallinity.
-
-
Characterization:
-
Measure the output and transfer characteristics of the OFET using a probe station connected to a semiconductor parameter analyzer.
-
From these characteristics, extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Table 3: Representative Performance of OFETs based on 9,9-Dimethylfluorene Polymers
| Polymer Semiconductor | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |
| Poly(9,9-dimethylfluorene-alt-bithiophene) | 10⁻³ - 10⁻² | 10⁴ - 10⁶ |
| Poly(9,9-dimethylfluorene) | 10⁻⁴ - 10⁻³ | 10³ - 10⁵ |
Note: Mobility values are highly dependent on processing conditions, molecular weight, and device architecture.
Conclusion and Future Outlook
This compound is a valuable and versatile monomer for the synthesis of high-performance polymers for a range of organic electronic applications. The ability to tune the properties of the resulting polymers through copolymerization makes this a rich area for further research and development. Future work will likely focus on the development of novel comonomers to further enhance device efficiency and stability, as well as the exploration of non-fullerene acceptors for OPVs and the optimization of device architectures to maximize the potential of these promising materials. The protocols provided in this guide offer a solid foundation for researchers entering this exciting field.
References
Application Notes and Protocols for the Synthesis of High-Performance Polyesters from 9,9-Dimethyl-9H-fluorene-2,7-diol
Introduction: The Significance of Fluorene-Based Polyesters
Fluorene-based polymers have garnered significant attention in materials science due to their unique combination of thermal stability, optical transparency, and high refractive index. The rigid, cardo structure of the fluorene moiety imparts exceptional properties to the polymer backbone, making these materials highly sought after for applications in advanced optics, electronics, and high-performance films.[1] Specifically, polyesters derived from 9,9-disubstituted-9H-fluorene-2,7-diols exhibit excellent solubility in common organic solvents, a crucial characteristic for solution-based processing and device fabrication.[1]
This application note provides a detailed experimental guide for the synthesis of polyesters from 9,9-Dimethyl-9H-fluorene-2,7-diol. We will explore a high-temperature polycondensation method, a robust and widely used technique for preparing high-molecular-weight aromatic polyesters. The causality behind key experimental choices will be elucidated, and comprehensive protocols for synthesis, purification, and characterization are provided to ensure reproducibility and a thorough understanding of the process.
Reaction Scheme
The synthesis of polyesters from this compound and an aromatic diacid chloride, such as terephthaloyl chloride, proceeds via a step-growth polycondensation reaction. The general reaction is depicted below:
n HO-(C₁₅H₁₄)-OH + n ClOC-(C₈H₄)-COCl → [O-(C₁₅H₁₄)-O-CO-(C₈H₄)-CO]ₙ + 2n HCl
This compound + Terephthaloyl Chloride → Polyester + Hydrochloric Acid
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for the synthesis and characterization of polyesters from this compound.
Caption: Overall workflow for the synthesis and characterization of polyesters.
Materials and Equipment
Materials:
| Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Must be dried under vacuum before use. |
| Terephthaloyl Chloride | ≥99% | Commercially Available | Should be handled in a fume hood. |
| Isophthaloyl Chloride | ≥99% | Commercially Available | Should be handled in a fume hood. |
| Diphenyl Ether | Anhydrous, ≥99% | Commercially Available | High boiling point solvent. |
| Methanol | ACS Grade | Commercially Available | Used for precipitation. |
| Chloroform | HPLC Grade | Commercially Available | Used for film casting and GPC. |
| Nitrogen (N₂) | High Purity | - | For maintaining an inert atmosphere. |
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Vacuum filtration apparatus
-
Vacuum oven
-
Standard laboratory glassware
-
Analytical balance
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Gel Permeation Chromatography (GPC) system
Detailed Experimental Protocol: High-Temperature Polycondensation
This protocol is adapted from established methods for the synthesis of fluorene-based polyesters.[1]
1. Reaction Setup:
-
Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser with a nitrogen outlet, and a nitrogen inlet.
-
Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the diacid chloride.
-
Place the flask in a heating mantle connected to a temperature controller.
2. Charging the Reactor:
-
Under a positive flow of nitrogen, charge the flask with this compound (1.0 eq) and diphenyl ether as the solvent (to achieve a final monomer concentration of approximately 10-15 wt%).
-
Begin stirring the mixture to ensure good dispersion of the diol.
3. Dissolution and Inerting:
-
Heat the mixture to approximately 100°C to dissolve the this compound completely in the diphenyl ether.
-
Once dissolved, purge the system with nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent side reactions and degradation at high temperatures.
4. Monomer Addition:
-
In a separate, dry dropping funnel, dissolve terephthaloyl chloride (1.0 eq) in a small amount of anhydrous diphenyl ether.
-
Slowly add the terephthaloyl chloride solution to the reaction mixture at 100°C over 15-20 minutes. The use of a diacid chloride is advantageous as it is more reactive than the corresponding dicarboxylic acid, allowing for polymerization at lower temperatures and without the need for a catalyst.
5. Polymerization:
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 185°C.
-
Maintain the reaction at this temperature for 4-6 hours under a constant, gentle flow of nitrogen. The viscosity of the solution will increase as the polymerization proceeds. The high temperature is necessary to drive the polycondensation reaction to completion and achieve high molecular weight polymer.
6. Isolation and Purification:
-
After the polymerization is complete, allow the reaction mixture to cool to approximately 80-100°C.
-
Slowly pour the viscous polymer solution into a large beaker of vigorously stirring methanol. This will cause the polyester to precipitate as a fibrous solid.
-
Continue stirring for at least one hour to ensure complete precipitation and to wash away residual solvent and unreacted monomers.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol several times.
-
Dry the purified polyester in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.
Characterization of the Synthesized Polyester
A comprehensive characterization is essential to confirm the structure, purity, and properties of the synthesized polyester.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized polyester.
Expected Spectroscopic and Thermal Properties
| Analysis Technique | Expected Results and Interpretation |
| ¹H NMR | Appearance of characteristic peaks for the aromatic protons of the fluorene and terephthalate units in the expected integration ratios. The disappearance of the hydroxyl proton signal from the diol monomer confirms polymerization. |
| FT-IR | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration. The disappearance of the broad O-H stretching band from the diol monomer (around 3200-3500 cm⁻¹) is also indicative of successful polymerization. |
| TGA | High thermal stability, with a 10% weight loss temperature (Td10) expected to be above 400°C in a nitrogen atmosphere, which is characteristic of aromatic polyesters.[1] |
| DSC | A high glass transition temperature (Tg), typically in the range of 150-250°C, reflecting the rigidity of the polymer backbone.[1] The absence of a melting peak would indicate an amorphous nature. |
| GPC | A monomodal distribution indicating a successful polymerization. The weight-average molecular weight (Mw) is expected to be in the range of 25,000–150,000 g/mol , with a polydispersity index (PDI) between 1.5 and 2.5, typical for step-growth polymerization.[1] |
Troubleshooting and Key Considerations
-
Low Molecular Weight: This can be caused by the presence of moisture, impurities in the monomers, or an inexact stoichiometric balance of the diol and diacid chloride. Ensure all glassware is dry, monomers are pure, and reactants are weighed accurately.
-
Discoloration of the Polymer: The polymer should be a white or slightly off-white powder. Darkening can indicate side reactions or degradation due to excessive heating or the presence of oxygen. Maintain a strict inert atmosphere and precise temperature control.
-
Poor Solubility: While these polyesters are generally soluble, very high molecular weight polymers may exhibit reduced solubility. Ensure the correct solvent is used for characterization and processing.
Conclusion
The protocol detailed in this application note provides a reliable method for the synthesis of high-performance polyesters from this compound. The resulting polymers are expected to exhibit excellent thermal stability and solubility, making them promising candidates for a variety of advanced applications. By carefully controlling the reaction conditions and following the outlined procedures, researchers can successfully synthesize and characterize these valuable materials.
References
Application Notes & Protocols: A Guide to the Synthesis of Photosensitive Polyfluorenes from 9,9-Dimethyl-9H-fluorene-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 9,9-Dimethyl-9H-fluorene-2,7-diol in Advanced Materials
The fluorene scaffold is a cornerstone in the design of high-performance organic photosensitive materials, prized for its rigid, planar structure that facilitates π-electron delocalization, leading to desirable photophysical and charge-transport properties. The introduction of dimethyl groups at the C9 position enhances solubility and prevents intermolecular aggregation, which can otherwise quench fluorescence. This compound serves as a pivotal starting material for a diverse array of photosensitive polymers, particularly polyfluorenes, which are integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
These application notes provide a comprehensive guide for the synthesis of photosensitive polyfluorenes, commencing with this compound. We will detail the critical transformation to the key intermediate, 2,7-dibromo-9,9-dimethylfluorene, followed by its polymerization via Suzuki-Miyaura cross-coupling, and conclude with the characterization of the resulting polymer.
PART 1: Synthesis of the Key Monomer: 2,7-Dibromo-9,9-dimethylfluorene
A crucial step in the synthesis of polyfluorenes is the conversion of the hydroxyl groups of this compound to bromide atoms. This transformation is essential for subsequent palladium-catalyzed cross-coupling reactions. While direct bromination of phenols can be challenging, a reliable two-step approach involves the conversion of the hydroxyl groups into better leaving groups, such as tosylates, followed by nucleophilic substitution with a bromide source.
Proposed Protocol 1: Two-Step Synthesis of 2,7-Dibromo-9,9-dimethylfluorene
This proposed protocol is based on well-established methodologies for the conversion of phenols to aryl halides.
Step 1: Synthesis of 9,9-Dimethyl-9H-fluorene-2,7-diyl bis(4-methylbenzenesulfonate)
Causality behind Experimental Choices: The hydroxyl groups of the diol are poor leaving groups. By converting them to tosylates, we create excellent leaving groups for the subsequent nucleophilic substitution with bromide. p-Toluenesulfonyl chloride (TsCl) is a common and effective reagent for this purpose, and pyridine acts as a base to neutralize the HCl byproduct and catalyze the reaction.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the ditosylate.
-
Step 2: Synthesis of 2,7-Dibromo-9,9-dimethylfluorene
Causality behind Experimental Choices: Lithium bromide serves as the bromide source for the nucleophilic aromatic substitution of the tosylate groups. N,N-Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction, facilitating the displacement of the tosylate.
-
Materials:
-
9,9-Dimethyl-9H-fluorene-2,7-diyl bis(4-methylbenzenesulfonate)
-
Lithium bromide (LiBr)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the ditosylate (1 equivalent) in anhydrous DMF.
-
Add lithium bromide (excess, e.g., 5 equivalents).
-
Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a non-polar eluent such as hexane) or recrystallization to obtain pure 2,7-dibromo-9,9-dimethylfluorene[1][2].
-
Diagram of the Synthetic Workflow:
Caption: Synthetic route from the diol to the dibromide intermediate.
PART 2: Polymerization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of polyfluorenes. It involves the palladium-catalyzed reaction between the 2,7-dibromo-9,9-dimethylfluorene monomer and a diboronic acid or ester comonomer. This reaction allows for the creation of a wide range of copolymers with tailored electronic and photophysical properties by varying the comonomer.
Protocol 2: Synthesis of a Polyfluorene Copolymer
Causality behind Experimental Choices: The palladium catalyst, typically with phosphine ligands, is essential for the catalytic cycle of the Suzuki coupling. A base is required to activate the boronic acid derivative. The choice of comonomer will determine the final properties of the polymer. For this protocol, we will use 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester as a representative comonomer to create a homopolymer of poly(9,9-dialkylfluorene).
-
Materials:
-
2,7-Dibromo-9,9-dimethylfluorene
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene
-
Aliquat 336 (phase-transfer catalyst)
-
Methanol
-
Standard glassware for inert atmosphere synthesis
-
-
Procedure:
-
In a Schlenk flask, combine 2,7-dibromo-9,9-dimethylfluorene (1 equivalent), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1 equivalent), and the palladium catalyst (1-2 mol%).
-
Add a few drops of Aliquat 336.
-
Degas the flask by subjecting it to several vacuum/inert gas cycles.
-
Add degassed toluene and the degassed 2 M aqueous potassium carbonate solution.
-
Heat the mixture to reflux (around 90-100 °C) under a positive pressure of inert gas and stir vigorously for 24-72 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
To end-cap the polymer chains, a small amount of a monofunctional reagent like bromobenzene or phenylboronic acid can be added and the reaction stirred for a few more hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of stirring methanol to precipitate the polymer.
-
Filter the polymer, wash it with methanol and water, and then dry it under vacuum.
-
The polymer can be further purified by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is typically dissolved in a good solvent like chloroform or THF and reprecipitated.
-
Diagram of the Polymerization Workflow:
Caption: General workflow for Suzuki-Miyaura polymerization.
PART 3: Characterization of Photosensitive Polyfluorenes
Thorough characterization of the synthesized polyfluorene is essential to understand its properties and suitability for various applications.
Structural and Molecular Weight Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the polymer repeating unit and end groups. | Characteristic peaks corresponding to the aromatic protons and carbons of the fluorene backbone, as well as the alkyl side chains. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A high molecular weight and relatively low PDI are indicative of a successful polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Characteristic absorption bands for C-H and C-C bonds in the fluorene and alkyl groups. |
Photophysical and Thermal Properties
| Technique | Purpose | Key Parameters Measured |
| UV-Vis Absorption Spectroscopy | To study the electronic absorption properties of the polymer in solution and as a thin film. | Absorption maximum (λₘₐₓ) and absorption edge, from which the optical bandgap can be estimated. |
| Photoluminescence (PL) Spectroscopy | To investigate the emission properties of the polymer. | Emission maximum (λₑₘ), quantum yield, and Stokes shift. Polyfluorenes typically exhibit strong blue or green emission[3][4][5]. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Decomposition temperature (Td), indicating the temperature at which the polymer starts to degrade. |
| Differential Scanning Calorimetry (DSC) | To determine the thermal transitions of the polymer. | Glass transition temperature (Tg), which is important for the morphological stability of thin films in devices. |
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide range of photosensitive polyfluorenes. The protocols and characterization techniques outlined in these application notes provide a comprehensive framework for researchers to synthesize and evaluate these materials for applications in organic electronics. The ability to tune the properties of polyfluorenes through copolymerization makes them a highly attractive class of materials for next-generation optoelectronic devices.
References
- 1. Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. US20030065226A1 - Method for preparing bromofluorenes - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. 20.210.105.67 [20.210.105.67]
methods for incorporating 9,9-Dimethyl-9H-fluorene-2,7-diol into polymer backbones
Application Note & Protocol Guide
Topic: Methods for Incorporating 9,9-Dimethyl-9H-fluorene-2,7-diol into Polymer Backbones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Fluorene Moiety in Advanced Polymers
The fluorene scaffold, a rigid and planar tricyclic aromatic hydrocarbon, has garnered significant interest in materials science and polymer chemistry.[1][2] Its derivatives, particularly those functionalized at the C9 position, offer a unique combination of thermal stability, high solubility, and desirable optoelectronic properties. The 9,9-disubstitution, such as with two methyl groups in 9,9-Dimethyl-9H-fluorene, prevents the formation of undesirable low-energy aggregates that can quench fluorescence, a critical aspect for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1][3] Incorporating this compound into polymer backbones allows for the synthesis of materials with enhanced thermal stability, high refractive indices, and tailored electronic properties.[4][5]
This application note provides a comprehensive guide for researchers on the primary methods for incorporating this compound into various polymer architectures. We will delve into the mechanistic underpinnings of key polymerization techniques, provide detailed, field-tested protocols, and discuss the characterization of the resulting polymeric materials.
Core Polymerization Strategies
The incorporation of this compound into a polymer backbone can be achieved through several robust polymerization methodologies. The choice of method is dictated by the desired polymer structure (e.g., polyester, polyether, or a π-conjugated system), the required molecular weight, and the overall properties of the target material. The two principal strategies discussed herein are Polycondensation and Suzuki-Miyaura cross-coupling polymerization.
Polycondensation Reactions: Crafting High-Performance Polyesters and Polyethers
Step-growth polymerization, or polycondensation, is a versatile method for creating polymers with high thermal stability and excellent mechanical properties.[4][5] In the context of this compound, this monomer can react with dicarboxylic acids (or their more reactive acyl chloride derivatives) to form polyesters, or with dihalides to form polyethers.
The selection of a diacid or diacyl chloride comonomer is a critical decision. Diacyl chlorides are significantly more reactive than their carboxylic acid counterparts, allowing for lower reaction temperatures and often leading to higher molecular weight polymers. However, they are also more sensitive to moisture and produce corrosive HCl as a byproduct, necessitating the use of an acid scavenger, such as a tertiary amine (e.g., triethylamine or pyridine). The choice of solvent is also crucial; it must be inert to the reactants and capable of dissolving both the monomers and the resulting polymer. High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are frequently employed.[5][6]
Experimental Protocol: Synthesis of a Fluorene-Based Polyester via Polycondensation
This protocol details the synthesis of a polyester from this compound and a generic diacyl chloride.
Materials:
-
This compound
-
Diacyl chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, condenser)
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
-
Monomer Dissolution: To the flask, add equimolar amounts of this compound and the diacyl chloride. For a typical lab-scale reaction, start with 1 mmol of each monomer. Add anhydrous NMP to achieve a monomer concentration of approximately 10-15% (w/v).
-
Initiation of Polymerization: Stir the mixture at room temperature to dissolve the monomers. Once a homogeneous solution is obtained, add 2.2 equivalents of anhydrous pyridine as an acid scavenger.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours under a continuous inert atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove unreacted monomers, oligomers, and residual solvent. Further washing with hot water can help remove any pyridinium hydrochloride salt.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Suzuki-Miyaura Cross-Coupling: Forging π-Conjugated Polymers
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively adapted for the creation of π-conjugated polymers.[3][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. To incorporate this compound using this method, it must first be converted into a dihalo or diboronic ester derivative.
The catalytic cycle of the Suzuki coupling involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base are all critical for achieving high molecular weight polymers with controlled structures.[9][10] Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(tert-butyl)phosphine (P(tBu)₃), are commonly used to stabilize the palladium catalyst and facilitate the reaction steps.[3][10] An inorganic base, such as sodium carbonate or potassium carbonate, is required to activate the boronic ester for transmetalation. The reaction is typically carried out in a two-phase solvent system (e.g., toluene and water) or in a single polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[3][11]
Experimental Protocol: Synthesis of a Fluorene-Based Conjugated Polymer via Suzuki Coupling
This protocol outlines the synthesis of a copolymer from 2,7-dibromo-9,9-dimethyl-9H-fluorene and a generic aryldiboronic ester.
Materials:
-
2,7-Dibromo-9,9-dimethyl-9H-fluorene[12]
-
Aryldiboronic acid bis(pinacol) ester (e.g., 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester)[3]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and associated glassware
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, combine equimolar amounts of 2,7-dibromo-9,9-dimethyl-9H-fluorene and the aryldiboronic ester. Add the palladium catalyst, typically at a loading of 1-2 mol% relative to the monomers.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to dissolve the monomers and catalyst. Add a few drops of Aliquat 336 as a phase transfer catalyst. Degas the solution by bubbling argon through it for 20-30 minutes.
-
Base Addition and Reaction Initiation: Add the degassed 2M Na₂CO₃ solution to the reaction mixture. The volume of the aqueous phase is typically 25-50% of the organic phase.
-
Polymerization: Heat the biphasic mixture to reflux (around 90-95 °C) with vigorous stirring to ensure efficient mixing of the two phases. Maintain the reaction under an inert atmosphere for 24-72 hours.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitation: Precipitate the polymer by adding the concentrated toluene solution to a large volume of methanol.
-
Final Purification: The crude polymer can be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The purified polymer is then collected from the thimble and dried under vacuum.
Data Presentation and Characterization
The successful synthesis of polymers incorporating this compound must be confirmed through rigorous characterization.
| Technique | Purpose | Expected Observations for Fluorene-Based Polymers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the polymer repeating unit. | 1H NMR will show characteristic aromatic proton signals for the fluorene unit and the comonomer, as well as the disappearance of monomer end-group signals. The methyl protons at the C9 position will appear as a sharp singlet.[3][5] |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Successful polymerization will yield polymers with Mn values typically in the range of 10,000 to 100,000 g/mol , with a PDI between 1.5 and 3.0 for step-growth polymerizations.[13] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Fluorene-based polymers are known for their high thermal stability, with decomposition temperatures often exceeding 350-400 °C.[7] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. | The rigid fluorene backbone typically results in a high Tg, indicating good dimensional stability at elevated temperatures.[5] |
| UV-Visible and Photoluminescence Spectroscopy | To investigate the optical properties of conjugated polymers. | Conjugated fluorene polymers exhibit strong absorption in the UV region and blue photoluminescence.[3][13] |
Visualizing the Workflow
Polycondensation Workflow
Caption: Workflow for Polyester Synthesis via Polycondensation.
Suzuki Coupling Workflow
Caption: Workflow for Conjugated Polymer Synthesis via Suzuki Coupling.
Conclusion
The incorporation of this compound into polymer backbones provides a reliable pathway to high-performance materials with exceptional thermal, mechanical, and optoelectronic properties. Both polycondensation and Suzuki-Miyaura cross-coupling offer robust and versatile methods for synthesizing a wide range of fluorene-containing polymers. The choice of synthetic route should be guided by the desired final polymer structure and properties. The protocols and characterization guidelines presented in this application note serve as a solid foundation for researchers venturing into the synthesis and application of these advanced polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki-Miyaura Coupling Polymerization: Synthesis, Characterization and Optical Properties | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Poly(9,9-dioctyl-9H-fluorene-2,7-diyl) 3,5-dimethylphenyl terminated Poly(9,9-di-n-octylfluorenyl-2,7-diyl) [sigmaaldrich.com]
Troubleshooting & Optimization
improving the yield and purity of 9,9-Dimethyl-9H-fluorene-2,7-diol synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 9,9-Dimethyl-9H-fluorene-2,7-diol (CAS: 221010-68-0). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance for improving the yield and purity of this valuable synthetic building block. The fluorene scaffold, known for its rigidity and favorable electronic properties, makes this diol a critical intermediate in organic electronics and pharmaceutical research.[1][2][3] This guide consolidates field-proven insights and troubleshooting strategies into a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic strategies for preparing this compound?
There are two main retrosynthetic approaches. The most common and reliable strategy involves building the 9,9-dimethylfluorene core first and then introducing the hydroxyl groups at the 2 and 7 positions. A less common alternative is to start with a pre-functionalized fluorene, such as 2,7-dihydroxy-9-fluorenone, and then perform manipulations at the C9 position. The first approach generally offers better control and avoids issues with the sensitive hydroxyl groups during C9 alkylation.
Q2: What is the general reaction mechanism for the key steps?
The synthesis typically involves three key transformations:
-
C9-Alkylation of Fluorene: This is a base-catalyzed nucleophilic substitution. The C9 protons of fluorene are acidic (pKa ≈ 23 in DMSO) and can be removed by a strong base (e.g., NaH, Potassium tert-butoxide) to form a fluorenyl anion. This anion then acts as a nucleophile, attacking a methylating agent (e.g., dimethyl carbonate, methyl iodide) in an SN2 reaction.[4] The process is repeated to add the second methyl group.
-
Electrophilic Aromatic Bromination: The functionalization at the 2 and 7 positions is achieved via electrophilic aromatic substitution. The fluorene ring system directs incoming electrophiles to these positions.
-
Conversion of Aryl Bromides to Phenols: This can be challenging. Common methods include copper-catalyzed hydroxylation (Buchwald-Hartwig or Ullmann-type conditions) or conversion to an organometallic intermediate (like a boronic acid via lithiation/borylation) followed by oxidation.
Q3: What are the most critical parameters that influence yield and purity?
Several factors must be tightly controlled:
-
Anhydrous Conditions: Moisture can quench the strong bases used in C9-alkylation and interfere with organometallic intermediates. All solvents and reagents should be rigorously dried.
-
Base Stoichiometry and Strength: In the C9-alkylation, a sufficient excess of a strong, non-nucleophilic base is required to ensure complete deprotonation for the dimethylation to proceed.
-
Temperature Control: Friedel-Crafts type reactions and lithiation steps often require low temperatures to prevent side reactions and ensure regioselectivity.[1] Conversely, C9-alkylation may require elevated temperatures to drive the reaction to completion.[4]
-
Inert Atmosphere: Reactions involving strong bases or organometallic intermediates must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
Q4: What are the expected analytical characteristics of the final product?
For pure this compound:
-
Appearance: Typically a white to off-white powder or crystalline solid.
-
Molecular Formula: C₁₅H₁₄O₂.[2]
-
Molecular Weight: Approximately 226.27 g/mol .[5]
-
¹H NMR: Expect characteristic signals for the aromatic protons on the fluorene backbone, a singlet for the two equivalent methyl groups at C9, and a singlet for the two hydroxyl protons.
-
Purity: A minimum purity of 97% is standard, though higher purities are often required for applications in organic electronics.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Q: My yield of 9,9-dimethylfluorene in the first step is low, and I see a lot of starting material and mono-methylated product. What went wrong?
A: This is a classic issue of incomplete alkylation. The root cause is often related to the deprotonation step.
-
Causality: The formation of the mono-methylated fluorene makes the remaining C9 proton slightly less acidic, making the second deprotonation and alkylation more difficult. If the base is not strong enough, is present in insufficient quantity, or has been partially quenched, the reaction will stall.
-
Solutions:
-
Verify Base Quality and Quantity: Use a fresh, high-purity strong base like Sodium Hydride (NaH) or Potassium tert-butoxide. Ensure you are using at least 2.2 equivalents to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, DMSO, THF) and fluorene starting material thoroughly. Any moisture will consume the base.
-
Increase Reaction Temperature/Time: After the initial addition, slowly warming the reaction mixture (e.g., to 40-50 °C) can help drive the second alkylation. Monitor progress carefully by TLC. A patent suggests reacting at 15-40°C.[4]
-
Choice of Methylating Agent: While methyl iodide is highly reactive, dimethyl carbonate is a safer and more environmentally friendly alternative that can provide high yields.[4]
-
Q: I am struggling with the purification of the final product, this compound. It remains colored or oily.
A: The phenolic hydroxyl groups make the final product significantly more polar than the precursors and byproducts, but they can also lead to purification challenges.
-
Causality: The brown or pinkish color often arises from trace oxidation of the phenol groups to quinone-like species. An oily consistency suggests the presence of residual solvent or low-molecular-weight impurities.
-
Solutions:
-
Recrystallization: This is the most effective method. A two-solvent system is often ideal. Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., Ethyl Acetate, Methanol) and then slowly add a non-polar solvent (e.g., Hexane, Heptane) until turbidity appears. Cool slowly to allow for crystal formation.
-
Activated Carbon Treatment: If the product is colored, dissolve it in a suitable solvent and stir with a small amount of activated charcoal for 15-30 minutes at room temperature, then filter through Celite®. This can effectively remove colored impurities.
-
Silica Gel Chromatography: Use a moderately polar eluent system, such as 20-40% Ethyl Acetate in Hexane. Be aware that phenols can streak on silica gel. To mitigate this, you can add a small amount (0.5-1%) of acetic acid to the eluent system.
-
Workup Procedure: During the aqueous workup, ensure the pH is adjusted to be slightly acidic (pH 4-5) before extraction. This keeps the product in its neutral, protonated form, which is more soluble in organic solvents and less prone to oxidation than the phenoxide salt.
-
Q: The bromination of 9,9-dimethylfluorene is giving me a mixture of isomers and over-brominated products. How can I improve the selectivity for the 2,7-disubstituted product?
A: Regiocontrol in electrophilic aromatic substitution is key. The 2 and 7 positions are the most electronically activated, but harsh conditions can lead to a loss of selectivity.
-
Causality: Friedel-Crafts type reactions and halogenations are sensitive to the catalyst, solvent, and temperature. Overly aggressive conditions can overcome the innate directing effects of the fluorene core.[6][7]
-
Solutions:
-
Milder Conditions: Use N-Bromosuccinimide (NBS) as the brominating agent instead of liquid bromine. Use a solvent like DMF or CCl₄.
-
Control Stoichiometry: Use precisely 2.0-2.1 equivalents of the brominating agent to minimize the formation of tri- or tetra-brominated species.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Purification: The desired 2,7-dibromo isomer can typically be separated from other isomers and the starting material by recrystallization, often from ethanol or isopropanol.
-
Section 3: Recommended Synthetic Protocol
This protocol outlines a reliable, multi-step synthesis starting from fluorene. It is designed to be a self-validating system where the purity of the intermediate at each stage ensures the success of the subsequent step.
Experimental Workflow Overview
Caption: Overall synthetic workflow from fluorene to the target diol.
Step 1: Synthesis of 9,9-Dimethylfluorene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq). Wash the NaH with dry hexane (3x) to remove the oil, then place the flask under a nitrogen atmosphere.
-
Reaction: Add anhydrous Dimethylformamide (DMF) to the flask, followed by the slow, portion-wise addition of Fluorene (1.0 eq) at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add Dimethyl Carbonate (2.5 eq) dropwise. Heat the reaction mixture to 40 °C and stir for 12-18 hours, monitoring by TLC (10% EtOAc/Hexane) until the starting material is consumed.[4]
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from methanol or ethanol to yield 9,9-Dimethylfluorene as a white solid.
Step 2: Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-fluorene
-
Setup: Dissolve 9,9-Dimethylfluorene (1.0 eq) in DMF in a round-bottom flask protected from light.
-
Reaction: Add N-Bromosuccinimide (NBS, 2.1 eq) in small portions over 30 minutes at room temperature.
-
Monitoring: Stir the reaction for 8-12 hours. Monitor the reaction by TLC. The product spot will be less polar than the starting material.
-
Workup: Pour the reaction mixture into a beaker of cold water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold methanol.
-
Purification: Recrystallize the crude solid from isopropanol or ethanol to obtain 2,7-Dibromo-9,9-dimethyl-9H-fluorene as white crystals. The melting point should be sharp, around 142-145 °C.
Step 3: Synthesis of this compound
-
Setup: To a flame-dried, three-neck flask under argon, add the dibromo intermediate (1.0 eq) and anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Slowly add n-Butyllithium (n-BuLi, 2.2 eq, solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Borylation: Add Trimethyl borate (B(OMe)₃, 2.5 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. This forms the diboronic ester intermediate.[1]
-
Oxidation: Cool the mixture to 0 °C. Slowly and carefully add aqueous NaOH solution (3M), followed by the dropwise addition of hydrogen peroxide (30% solution). The reaction is exothermic. Stir at room temperature for 4-6 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture to pH ~4 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization as described in the troubleshooting section to yield the final diol.
Section 4: Data Summary & Troubleshooting Logic
Table 1: Key Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temp. | Time | Typical Yield | Purity Target (Post-Purification) |
| 1. Dimethylation | Fluorene, NaH, Dimethyl Carbonate | DMF | 40 °C | 12-18 h | 85-95% | >99% |
| 2. Bromination | 9,9-Dimethylfluorene, NBS | DMF | RT | 8-12 h | 80-90% | >99% |
| 3. Hydroxylation | 2,7-Dibromo intermediate, n-BuLi, B(OMe)₃, H₂O₂ | THF | -78 °C to RT | 18-24 h | 60-75% | >98% |
Troubleshooting Logic Diagram: Low Yield in Final Hydroxylation Step
Caption: Decision tree for diagnosing low yield in the final hydroxylation step.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 5. This compound | C15H14O2 | CID 27282119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
Technical Support Center: Scale-Up Production of 9,9-Dimethyl-9H-fluorene-2,7-diol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the scale-up production of 9,9-Dimethyl-9H-fluorene-2,7-diol. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to ensure the successful synthesis and purification of this versatile chemical intermediate.
I. Overview of Synthetic Strategy and Key Challenges
The industrial production of this compound is a multi-step process, each presenting unique challenges that can impact yield, purity, and scalability. A common and logical synthetic pathway involves two primary stages:
-
Synthesis of the Key Intermediate: 2,7-Dihydroxy-9-fluorenone. This foundational step often starts from readily available fluorene and involves a series of reactions including sulfonation, oxidation, and alkali fusion.
-
Introduction of the Gem-Dimethyl Group at the C9 Position. This transformation is the most critical and challenging step in the synthesis. Direct C9-dimethylation of 2,7-dihydroxy-9-fluorenone is complicated by the acidic nature of the phenolic hydroxyl groups. Therefore, a more robust strategy involves the protection of these hydroxyl groups, followed by C9-dimethylation, and subsequent deprotection.
The primary challenges in the scale-up of this process include:
-
Controlling Reaction Conditions: Maintaining optimal temperature, pressure, and stoichiometry is crucial for maximizing yield and minimizing byproduct formation, especially in large-volume reactors.
-
Side Reactions: The presence of multiple reactive sites on the fluorene core can lead to undesired side reactions, such as O-alkylation, incomplete methylation, and the formation of polymeric impurities.
-
Purification and Isolation: The separation of the desired product from unreacted starting materials, byproducts, and residual reagents can be complex and requires optimized purification protocols for industrial-scale production.
This guide will address these challenges in a question-and-answer format, providing practical solutions and the scientific rationale behind them.
II. Troubleshooting Guide: A Step-by-Step Approach
This section is designed to help you troubleshoot specific issues you may encounter during the synthesis of this compound.
A. Synthesis of 2,7-Dihydroxy-9-fluorenone
Question 1: My synthesis of 2,7-dihydroxy-9-fluorenone from fluorene suffers from low yields and the formation of a significant amount of dark, tarry byproducts. How can I improve this?
Answer:
Low yields and the formation of tarry substances in the synthesis of 2,7-dihydroxy-9-fluorenone are common issues, often stemming from harsh reaction conditions and inadequate control over the multi-step process. Here’s a breakdown of the likely causes and how to address them:
-
Cause 1: Aggressive Oxidation Conditions. The oxidation of the fluorene core to fluorenone can lead to over-oxidation and the formation of polymeric byproducts if not carefully controlled.
-
Troubleshooting:
-
Milder Oxidants: Instead of harsh oxidants like potassium permanganate, consider using milder and more selective oxidizing agents. Phase-transfer catalysis (PTC) in the presence of a quaternary ammonium salt and an alkali catalyst can facilitate the use of air or oxygen as the oxidant under milder conditions, improving selectivity and reducing waste.[1][2]
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Runaway temperatures can accelerate side reactions.
-
-
-
Cause 2: Inefficient Alkali Fusion. The alkali fusion step, where the sulfonated fluorenone is converted to the diol, is highly sensitive to temperature and the ratio of reactants.
-
Troubleshooting:
-
Optimize Reactant Ratios: A systematic optimization of the ratio of the sulfonated intermediate to the alkali (e.g., NaOH or KOH) is crucial. An excess of alkali can lead to decomposition, while an insufficient amount will result in incomplete conversion.
-
Precise Temperature Control: The fusion should be carried out within a narrow temperature range. Utilize a well-calibrated heating mantle and a thermocouple to monitor the internal temperature of the reaction mixture closely.
-
-
-
Cause 3: Inadequate Purification of the Intermediate. Impurities from the initial steps can carry over and interfere with subsequent reactions.
-
Troubleshooting:
-
Intermediate Purification: Purify the 2,7-dihydroxy-9-fluorenone intermediate before proceeding to the next step. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can effectively remove many impurities.[3]
-
-
Experimental Protocol: Improved Synthesis of 2,7-Dihydroxy-9-fluorenone
-
Oxidation of Fluorene: In a suitable reactor, dissolve fluorene in a solvent like toluene. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an aqueous solution of sodium hydroxide. Bubble air or oxygen through the stirred mixture at a controlled temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or GC).
-
Workup and Isolation: After cooling, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude 9-fluorenone.
-
Sulfonation and Alkali Fusion: The crude 9-fluorenone can then be subjected to sulfonation followed by a carefully controlled alkali fusion as described in the literature to yield 2,7-dihydroxy-9-fluorenone.[4]
-
Purification: Recrystallize the crude 2,7-dihydroxy-9-fluorenone from an ethanol-water mixture to obtain a purified intermediate.
B. Protection of Hydroxyl Groups
Question 2: I am observing significant O-methylation during the C9-dimethylation step. What is the best strategy to avoid this?
Answer:
The phenolic hydroxyl groups of 2,7-dihydroxy-9-fluorenone are more acidic than the C9 protons, making them susceptible to alkylation under basic conditions. To ensure selective C9-dimethylation, the protection of these hydroxyl groups is a crucial step.
-
Strategy: Protection of the Hydroxyl Groups. The most effective strategy is to protect the hydroxyl groups as ethers or silyl ethers before proceeding with the C9-dimethylation.[5][6]
-
Choice of Protecting Group: The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the basic conditions of the C9-alkylation.
-
Readily removable in high yield without affecting the rest of the molecule.
-
-
Recommended Protecting Groups:
-
Methoxymethyl (MOM) ether: Introduced using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA). It is stable to strong bases but can be removed under acidic conditions.[5]
-
tert-Butyldimethylsilyl (TBDMS) ether: Formed by reacting the diol with TBDMS-Cl and a base like imidazole. TBDMS ethers are robust to many reaction conditions but can be selectively cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[5]
-
-
Experimental Protocol: Protection of 2,7-Dihydroxy-9-fluorenone with TBDMS
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2,7-dihydroxy-9-fluorenone in a suitable anhydrous solvent like dimethylformamide (DMF).
-
Addition of Reagents: Add imidazole (2.2 equivalents) to the solution, followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
C. C9-Dimethylation
Question 3: My C9-dimethylation reaction is sluggish and gives a mixture of mono-methylated and unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete C9-dimethylation is a common challenge, particularly on a larger scale. The acidity of the C9 protons of the fluorene core is relatively low (pKa ≈ 23), requiring a strong base for efficient deprotonation.
-
Cause 1: Insufficiently Strong Base. The choice of base is critical for complete deprotonation of the C9 position.
-
Troubleshooting:
-
Stronger Bases: While sodium hydroxide can be used, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO are more effective in ensuring complete deprotonation.
-
Phase-Transfer Catalysis (PTC): PTC is a highly effective method for C-alkylation of fluorene derivatives.[1] Using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or methyl tributyl ammonium chloride (MTBAC) with a strong base like 50% aqueous NaOH can significantly enhance the reaction rate and yield by facilitating the transfer of the hydroxide ion to the organic phase.[1]
-
-
-
Cause 2: Inefficient Methylating Agent. The reactivity of the methylating agent also plays a crucial role.
-
Troubleshooting:
-
Methyl Iodide: Methyl iodide is a highly reactive methylating agent and is generally preferred over methyl bromide or dimethyl sulfate for this reaction. Use a slight excess (2.2-2.5 equivalents) to ensure complete dimethylation.
-
-
-
Cause 3: Reaction Temperature. The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Temperature Optimization: While room temperature may be sufficient with a very strong base, gentle heating (e.g., 40-60 °C) can often improve the reaction rate and drive it to completion. However, avoid excessively high temperatures to minimize side reactions.
-
-
Experimental Protocol: C9-Dimethylation using Phase-Transfer Catalysis
-
Reaction Setup: To a solution of the protected 2,7-dihydroxy-9-fluorenone in toluene, add the phase-transfer catalyst (e.g., 5 mol% TBAB).
-
Addition of Base: Add a 50% aqueous solution of sodium hydroxide.
-
Addition of Methylating Agent: While stirring vigorously, add methyl iodide (2.2 equivalents) dropwise.
-
Reaction Conditions: Heat the mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC or GC).
-
Workup and Isolation: Cool the reaction mixture, separate the layers, and wash the organic layer with water and brine. Dry the organic phase and remove the solvent to obtain the crude C9-dimethylated product.
D. Deprotection of Hydroxyl Groups
Question 4: The deprotection of the hydroxyl groups is leading to decomposition of my product. What are the best conditions for a clean deprotection?
Answer:
Product decomposition during deprotection is often due to harsh reaction conditions. The choice of deprotection method should be tailored to the specific protecting group used.
-
For TBDMS Protecting Groups:
-
Method: The most common and mild method for TBDMS deprotection is the use of a fluoride ion source.
-
Reagent: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the reagent of choice. It is highly selective for silicon-oxygen bonds and typically does not affect other functional groups.
-
Conditions: The reaction is usually carried out at room temperature and is often complete within a few hours.
-
-
For MOM Protecting Groups:
-
Method: MOM ethers are cleaved under acidic conditions.
-
Reagents: A solution of hydrochloric acid in a protic solvent like methanol or ethanol is commonly used.
-
Conditions: The reaction is typically performed at room temperature or with gentle heating. It is important to monitor the reaction closely to avoid any acid-catalyzed side reactions.
-
Experimental Protocol: Deprotection of TBDMS Ethers
-
Reaction Setup: Dissolve the TBDMS-protected 9,9-dimethylfluorene derivative in THF.
-
Addition of TBAF: Add a 1M solution of TBAF in THF (2.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC.
-
Workup and Isolation: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate. The crude product can then be purified.
E. Purification of the Final Product
Question 5: I am struggling to achieve high purity of the final product. What are the most effective purification methods for this compound on a large scale?
Answer:
Achieving high purity on a large scale requires a robust and scalable purification strategy. A multi-step approach is often necessary.
-
Step 1: Crystallization/Recrystallization. This is the most effective and economical method for large-scale purification.[7]
-
Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Recommended Solvent Systems:
-
Toluene/Heptane: Dissolve the crude product in hot toluene and then slowly add heptane as an anti-solvent to induce crystallization.
-
Ethyl Acetate/Hexane: Similar to the toluene/heptane system, this combination is effective for many fluorene derivatives.
-
Methanol/Water: For more polar impurities, recrystallization from a methanol/water mixture can be effective.
-
-
-
Step 2: Activated Carbon Treatment. If the product has a persistent color, it may be due to highly conjugated impurities.
-
Procedure: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and stir for a short period. The activated carbon will adsorb the colored impurities.
-
Caution: Use activated carbon sparingly, as it can also adsorb some of the desired product.
-
-
Step 3: Column Chromatography (for smaller scale or high-purity applications). While less practical for very large industrial batches, column chromatography is excellent for removing closely related impurities.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Precursor Synthesis | Harsh oxidation, inefficient alkali fusion | Use milder oxidation (e.g., PTC with air), optimize alkali fusion temperature and reactant ratios. |
| O-Methylation during C9-Alkylation | Reaction at unprotected hydroxyl groups | Protect hydroxyl groups (e.g., as TBDMS or MOM ethers) before C9-alkylation. |
| Incomplete C9-Dimethylation | Weak base, inactive methylating agent | Use a stronger base (e.g., t-BuOK, NaH) or PTC; use methyl iodide as the methylating agent. |
| Product Decomposition during Deprotection | Harsh deprotection conditions | Use mild and selective deprotection reagents (e.g., TBAF for TBDMS, mild acid for MOM). |
| Low Purity of Final Product | Presence of starting materials and byproducts | Employ a multi-step purification strategy: recrystallization, activated carbon treatment, and/or column chromatography. |
III. Visualizing the Synthetic Workflow
The following diagram illustrates the recommended synthetic workflow for the scale-up production of this compound.
Caption: Synthetic workflow for this compound production.
IV. Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the scale-up of this synthesis?
A1: Several safety precautions are critical:
-
Handling of Strong Bases and Acids: Use appropriate personal protective equipment (PPE), including acid/base resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood, especially when handling volatile reagents.
-
Flammable Solvents: Many of the solvents used (e.g., toluene, THF, hexane, ethyl acetate) are flammable. Ensure that all heating is done using explosion-proof equipment and that there are no ignition sources in the vicinity.
-
Pressure Build-up: Some reactions, particularly those involving heating in a closed system, can generate pressure. Use pressure-rated reactors and ensure they are equipped with pressure relief valves.
-
Quenching of Reactive Reagents: The quenching of strong bases like NaH or strong acids should be done slowly and carefully, preferably at a low temperature, to control the exothermic reaction.
Q2: Can I use a one-pot procedure for the protection and C9-dimethylation steps to save time and resources?
A2: While a one-pot procedure is attractive for its efficiency, it is not recommended for this particular synthesis on a large scale. The conditions for the protection of the hydroxyl groups are typically different from those required for efficient C9-dimethylation. Attempting a one-pot reaction could lead to a complex mixture of products, including partially protected, O-alkylated, and mono-C-alkylated species, which would be very difficult to separate. A stepwise approach with isolation and purification of the intermediates will provide better control and ultimately a higher yield of the desired product.
Q3: What are the key analytical techniques I should use to monitor the reaction progress and product purity?
A3: A combination of analytical techniques is essential for effective process control:
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are invaluable for quantitative analysis of the reaction mixture, allowing you to determine the conversion rate and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.
Q4: How can I minimize the environmental impact of this process on a large scale?
A4: Green chemistry principles should be applied to minimize the environmental impact:
-
Solvent Selection and Recycling: Choose solvents with a lower environmental impact and implement a solvent recovery and recycling program.
-
Atom Economy: Optimize the reaction conditions to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.
-
Catalysis: Utilize catalytic methods, such as phase-transfer catalysis, to reduce the need for stoichiometric reagents and to enable the use of milder reaction conditions.[8]
-
Waste Treatment: Implement a proper waste management plan for the disposal of all chemical waste generated during the process.
V. References
-
PTC Organics, Inc. (n.d.). PTC C-Alkylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Process research on synthesis of 2,7-dihydroxy-9-fluorenone. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of Crude [9,9'-Bi-9H-fluorene]. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). POTASSIUM DERIVATIVES OF FLUORENE AS INTERMEDIATES IN THE PREPARATION OF C9-SUBSTITUTED FLUORENES: II. COMPARATIVE REACTIVITIES. Canadian Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, January). Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Efficient Large-Scale Synthesis of 9-Alkylfluorenyl Phosphines for Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Advances. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, August 9). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 9,9-Dioctylfluorene-2,7-diboronic Acid Pinacol Ester in Polymer Synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Molecules. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. Catalysis Science & Technology. Retrieved from --INVALID-LINK--
-
YouTube. (2019, December 15). Fluorene to Fluorenone Chromatography + Phase Transfer Catalyst EXPLAINED. Retrieved from --INVALID-LINK--
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103435463A - Method for preparing 9-fluorenone via four-phase transfer catalysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010, April). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Molecules. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, July 13). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Retrieved from --INVALID-LINK--
-
CoLab. (2010, April 29). Synthesis and Spectroscopy of Poly(9,9-dioctylfluorene-2,7-diyl-co-2,8-dihexyldibenzothiophene-S,S-dioxide-3,7-diyl)s: Solution-Processable, Deep-Blue Emitters with a High Triplet Energy. Retrieved from --INVALID-LINK--
-
Industry News. (2024, March 25). 2,7-Dihydroxy-9-fluorenone. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 9,9-Dimethylfluorene 4569-45-3. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (2,7-dimethyl-9H-fluoren-9-yl)methanol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 9,9-dimethyl-9H-fluorene-2,7-diamine. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 9,9-Dimethylfluorene-2,7-diboronic acid bis(pinacol) ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 9,9-Dimethylfluorene. PubChem. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 2,7-Bis(bromomethyl)-9,9′-diethylfluorene. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, 27). Front Cover: Borosilicate Activation of (Difluoroiodo)toluene in the gem -Difluorination of Phenyldiazoacetate Derivatives (Eur. J. Org. Chem. 27/2016). European Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. CN103435463A - Method for preparing 9-fluorenone via four-phase transfer catalysis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
Technical Support Center: Optimizing the Synthesis of 9,9-Dimethyl-9H-fluorene-2,7-diol
Welcome to the technical support center for the synthesis of 9,9-Dimethyl-9H-fluorene-2,7-diol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorene derivatives. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and optimize your experimental outcomes. Our focus is on explaining the causality behind experimental choices to ensure both success and reproducibility.
Overview of a Recommended Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. While several routes are possible, a robust and frequently employed strategy involves the initial preparation of a 2,7-dihalogenated fluorene, followed by methylation at the C9 position, and concluding with the conversion of the halides to hydroxyl groups. This pathway offers excellent control over regioselectivity.
Below is a diagram illustrating the recommended synthetic workflow, which will be the basis for the troubleshooting guide.
Caption: Recommended synthetic workflow for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: My C9-dimethylation of 2,7-dibromofluorene is sluggish or incomplete, resulting in a mixture of starting material, mono-methylated product, and di-methylated product. What's going wrong?
Answer: This is a classic issue in the alkylation of fluorene and its derivatives. The root cause typically lies in the deprotonation step, which is governed by the choice of base, solvent, and reaction conditions.
-
Mechanistic Insight: The C9 protons of fluorene are acidic (pKa ≈ 22.6 in DMSO) because their removal generates a highly stable, aromatic fluorenyl anion. A strong base is required to achieve complete deprotonation. The reaction proceeds in two sequential alkylation steps. If the first deprotonation-alkylation is not driven to completion before the second begins, or if conditions are not optimal for the second, more sterically hindered alkylation, mixtures will result.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure you are using a sufficiently strong base and in the correct molar ratio.
-
Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is a common and effective choice.[1][2] Use at least 2.2 equivalents of base to ensure both the first and second deprotonations can proceed.
-
Sodium hydride (NaH) is stronger but requires strictly anhydrous conditions and careful handling.
-
-
Solvent Purity: The presence of water or other protic impurities will quench the fluorenyl anion, halting the reaction. Use anhydrous solvents. Standard purification methods, such as distillation from a suitable drying agent, are recommended.[3]
-
Temperature Control: For reactions using KOH/DMSO, a moderately controlled temperature of 30-35°C is often optimal.[1] Higher temperatures can lead to side reactions, while lower temperatures may slow the reaction rate excessively.
-
Reagent Addition Order: Add the base to the solution of dibromofluorene and allow sufficient time for deprotonation to occur (this can be monitored by a color change to the deep red/purple of the fluorenyl anion) before adding the methylating agent (e.g., methyl iodide).
-
Question 2: The bromination of fluorene is yielding a complex mixture of products instead of selectively forming 2,7-dibromo-9H-fluorene. How can I improve the regioselectivity?
Answer: The electrophilic substitution of fluorene is highly sensitive to the reaction conditions. The 2 and 7 positions are the most electronically activated and are the preferred sites for substitution under thermodynamic control. However, kinetic control can lead to other isomers.
-
Mechanistic Insight: The fluorene ring system directs electrophiles primarily to the 2 and 7 positions due to the electron-donating nature of the aromatic system. Using a mild brominating agent and appropriate solvent helps favor the desired disubstituted product over mono-brominated or other isomers.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a reliable choice for this transformation. For the synthesis of 2-bromofluorene, dibromohydantoin in propylene carbonate has also been reported to be effective.[1]
-
Solvent System: Acetic acid is a common solvent for the oxidation of 2,7-dibromofluorene to 2,7-dibromo-9-fluorenone, suggesting its compatibility with the fluorene core.[4] For the bromination itself, a non-polar solvent can help control the reactivity.
-
Reaction Time and Temperature: Overly aggressive conditions (high temperature, long reaction times) can lead to the formation of poly-brominated species. Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint. A reaction time of around 12 hours at room temperature is a good starting point.[4]
-
Question 3: I'm struggling with the final conversion of 2,7-dibromo-9,9-dimethylfluorene into the diol. The yield is very low. What are the critical parameters for this step?
Answer: The conversion of an aryl bromide to a phenol (hydroxyl group) is a challenging transformation that requires precise execution. The most reliable method proceeds via a borylation/oxidation sequence.
-
Mechanistic Insight: This two-step process first involves a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive dilithio-fluorene species. This intermediate is then trapped with a borate ester (e.g., trimethyl borate or triisopropyl borate) to form a diboronic ester. In the final step, this ester is oxidized, usually with hydrogen peroxide under basic conditions, to yield the desired diol.
-
Troubleshooting Steps:
-
Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. All glassware must be flame-dried, and the reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen). Solvents like THF must be freshly distilled from a drying agent (e.g., sodium/benzophenone).
-
Temperature Control: The initial lithium-halogen exchange is highly exothermic and must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.
-
Reagent Quality: The quality of the n-BuLi is critical. It should be titrated before use to determine its exact molarity. Old or improperly stored n-BuLi will have a lower effective concentration, leading to incomplete reaction.
-
Oxidation Step: Ensure the pH is basic during the hydrogen peroxide addition. The oxidation is typically performed at room temperature, but gentle cooling may be necessary to control the exotherm.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to produce high-purity this compound?
A: For laboratory-scale synthesis where purity is paramount, the route via the 2,7-dibromo intermediate is highly recommended. This pathway (Fluorene → 2,7-Dibromo-9H-fluorene → 2,7-Dibromo-9,9-dimethyl-9H-fluorene → Diol) allows for purification at each intermediate stage, which is critical for the success of the sensitive organometallic steps at the end. An alternative route involving Friedel-Crafts diacetylation of 9,9-dimethylfluorene followed by a Baeyer-Villiger oxidation is also feasible but can present challenges in controlling the oxidation and subsequent hydrolysis.[5][6][7]
Q: How can I effectively purify the final product, this compound?
A: The final diol is a crystalline solid.
-
Recrystallization: This is the most effective method for final purification. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective. The goal is to dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed, followed by slow cooling to induce crystallization.[8]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography can be used. A solvent system with moderate polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.
-
Washing: Washing the crude solid with a non-polar solvent like hexane can help remove organic, non-polar impurities before the main purification step.
Q: What are the key analytical techniques to confirm the identity and purity of my product and intermediates?
A: A combination of spectroscopic and analytical methods is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool. For the final product, you should see a sharp singlet for the two methyl groups (around 1.5 ppm), distinct signals for the aromatic protons, and a signal for the two hydroxyl protons (which may be broad and can be exchanged with D₂O).[1]
-
¹³C NMR: Confirms the carbon skeleton and the presence of all 15 carbons with the expected chemical shifts.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product, often achieving >99% resolution.
-
Melting Point: A sharp, well-defined melting point is a good indicator of high purity. The literature value for 2,7-dibromo-9,9-dimethyl-9H-fluorene is 177-181 °C.[9]
Q: What safety precautions are critical during this synthesis?
A: This synthesis involves several hazardous reagents and procedures.
-
Strong Bases: Solid KOH is corrosive. NaH is flammable upon contact with water. Always handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Methyl Iodide: This is a toxic and carcinogenic alkylating agent. It must be handled with extreme care in a well-ventilated fume hood.
-
Organolithium Reagents (n-BuLi): These are pyrophoric (ignite spontaneously in air). They must be handled under a strict inert atmosphere using syringe techniques.
-
Bromine/NBS: These are corrosive and toxic. Handle in a fume hood.
-
Solvents: Many organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Experimental Protocols & Data
Protocol 1: Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-fluorene
This two-step protocol starts from commercially available 2,7-dibromo-9H-fluorene.
Step 1: C9-Dimethylation
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2,7-dibromo-9H-fluorene (1.0 eq) in anhydrous DMSO.
-
Add powdered potassium hydroxide (2.5 eq) to the solution.
-
Stir the mixture at 30-35 °C for 30 minutes. The solution should develop a deep color, indicating the formation of the fluorenyl anion.
-
Slowly add methyl iodide (2.5 eq) dropwise, maintaining the temperature below 40 °C.
-
Continue stirring at 30-35 °C for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 10:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture and slowly quench by adding it to cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with cold methanol.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate/petroleum ether to yield pure 2,7-dibromo-9,9-dimethyl-9H-fluorene as a white solid.[10]
| Parameter | Condition | Expected Yield | Purity (by HPLC) |
| Base | KOH | > 85% | > 99% |
| Solvent | Anhydrous DMSO | ||
| Temperature | 30-35 °C | ||
| Time | 4-6 hours |
Troubleshooting Workflow for C9-Dimethylation
Caption: Decision tree for troubleshooting the C9-dimethylation step.
References
- 1. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 2. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 9. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3 [sigmaaldrich.com]
- 10. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of 9,9-Dimethyl-9H-fluorene-2,7-diol-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9,9-Dimethyl-9H-fluorene-2,7-diol-based polymers. The unique rigid and bulky structure of the this compound monomer imparts desirable thermal and optical properties to the resulting polymers.[1][2] However, this same rigidity can lead to significant solubility challenges, hindering material processing and application. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound-based polymer won't dissolve in common organic solvents. What is the underlying cause?
A1: The limited solubility of these polymers primarily stems from strong intermolecular π-π stacking interactions between the rigid fluorene backbones. This leads to a high cohesive energy density, making it difficult for solvent molecules to penetrate and separate the polymer chains.[3] Additionally, a high molecular weight and a high degree of crystallinity can further decrease solubility by increasing the energy required to disrupt the polymer matrix.[4][5]
Q2: I've noticed that my polymer's solubility has decreased over time. What could be the reason for this?
A2: A decrease in solubility over time can be attributed to several factors. The polymer may be slowly aggregating in the solid state, especially if not stored in a completely dry and inert atmosphere. Another possibility is gradual degradation or cross-linking, which can be initiated by exposure to light, heat, or atmospheric oxygen. It is advisable to store the polymer in a dark, cool, and inert environment, such as a nitrogen-filled glovebox.
Q3: How does the molecular weight of my polymer affect its solubility?
A3: Generally, as the molecular weight of a polymer increases, its solubility decreases.[4] This is because longer polymer chains have more points of contact, leading to stronger intermolecular forces that are more difficult for a solvent to overcome. For high molecular weight polymers, the dissolution process is often slower, requiring more time and energy.[4]
Q4: Can the choice of solvent significantly impact the solubility of my polymer?
A4: Absolutely. The principle of "like dissolves like" is crucial here.[4] Solvents with a similar cohesive energy density (or solubility parameter) to the polymer are more likely to be effective. For fluorene-based polymers, which are largely aromatic and nonpolar, solvents like toluene, tetrahydrofuran (THF), and chloroform are often good starting points. However, the specific side chains on your polymer can influence the ideal solvent choice.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to resolving common solubility issues encountered during your experiments.
Issue 1: The Polymer Fails to Dissolve or Dissolves Very Slowly
If you are struggling to get your this compound-based polymer into solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for initial dissolution problems.
-
Solvent Selection: Begin by selecting a solvent with a Hildebrand solubility parameter close to that of similar polyfluorenes. For instance, poly(9,9-dioctylfluorene) has a solubility parameter of approximately 17.7 MPa½.[6] Solvents like toluene (18.2 MPa½) and THF (18.6 MPa½) are good candidates.[7]
| Solvent | Hildebrand Solubility Parameter (MPa½) | Notes |
| Toluene | 18.2 | Good for many nonpolar polymers. |
| Tetrahydrofuran (THF) | 18.6 | Can be more effective for polymers with some polar character. |
| Chloroform | 19.0 | A strong solvent, but use with caution due to toxicity. |
| Dichloromethane (DCM) | 20.2 | Another effective but volatile and hazardous solvent. |
-
Gentle Heating: If the polymer remains insoluble at room temperature, gently heat the mixture. A temperature of 40-60°C is often sufficient. Be cautious not to overheat, as this can cause polymer degradation.
-
Agitation: Continuous and vigorous stirring is essential. For stubborn polymers, ultrasonication can be employed for short periods (5-10 minutes) to break up aggregates.
-
Time: High molecular weight polymers can take a significant amount of time to dissolve fully. It is not uncommon for solutions to require stirring for several hours or even overnight.[8]
Issue 2: The Polymer Precipitates Out of Solution
Precipitation of the polymer after initial dissolution can be a frustrating problem. This is often due to a change in conditions or the inherent tendency of the polymer to aggregate.
Caption: Logical steps to address polymer precipitation.
-
Maintain Temperature: If the polymer was dissolved with heating, ensure the solution is maintained at that temperature during use.
-
Work with Dilute Solutions: Whenever possible, work with the lowest effective concentration of the polymer to reduce the driving force for aggregation.
-
Use Solvent Mixtures: In some cases, a mixture of a good solvent and a co-solvent can improve long-term stability.
-
Chemical Modification: For applications where solubility is a persistent issue, consider chemical modification of the polymer. Introducing bulky side chains can disrupt π-π stacking and significantly improve solubility. For example, replacing the hydroxyl groups with bulky silyl ether groups can enhance solubility in less polar solvents.[9]
Advanced Strategies: Chemical Modification for Enhanced Solubility
When physical methods are insufficient, chemical modification of the polymer is a powerful strategy.
Caption: Mechanism of solubility enhancement via chemical modification.
Approaches to Chemical Modification:
-
Introduction of Bulky Side Chains: Attaching large, non-planar side groups to the fluorene backbone increases the distance between polymer chains, weakening intermolecular forces and improving solvent accessibility.[9]
-
Incorporation of Flexible Linkers: Synthesizing copolymers that include flexible aliphatic or oligoether segments can break up the rigid conjugated backbone, leading to better solubility.
-
Addition of Polar or Fluorinated Side Chains: For specific applications, adding polar side chains can improve solubility in more polar solvents.[10] Conversely, semifluorinated side chains can render the polymer soluble in fluorinated solvents, which is useful for orthogonal processing in multilayer device fabrication.[11]
By systematically applying the troubleshooting steps and considering the advanced strategies outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound-based polymers, enabling their full potential in a wide range of applications.
References
- 1. jddtonline.info [jddtonline.info]
- 2. [9,9'-Bi-9H-fluorene]-9,9'-diol | 3073-51-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preventing thermal degradation during the polymerization of 9,9-Dimethyl-9H-fluorene-2,7-diol
Welcome to the technical support center for the polymerization of 9,9-Dimethyl-9H-fluorene-2,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to help you navigate the complexities of working with this fluorene-based monomer and achieve optimal polymerization results by preventing thermal degradation.
I. Understanding the Challenge: Thermal Degradation of Fluorene-Based Monomers
This compound is a valuable monomer for synthesizing high-performance polymers such as polycarbonates and polyesters with desirable properties like high refractive index and thermal stability.[1] However, the high temperatures often required for melt polymerization can lead to thermal degradation. This degradation can manifest as discoloration (yellowing), loss of molecular weight, and reduced mechanical performance of the final polymer.[2]
The primary mechanism of thermal degradation in fluorene-based polymers in the presence of oxygen is thermo-oxidative degradation.[3] This process is a free-radical chain reaction initiated by heat, which leads to the formation of undesirable byproducts, such as fluorenone-type defects. These defects can act as color centers and compromise the polymer's optical and structural integrity.[3]
II. Troubleshooting Guide: A Proactive Approach to Preventing Thermal Degradation
This section addresses common issues encountered during the polymerization of this compound and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My final polymer is yellow or discolored. What is the likely cause and how can I prevent it?
A1: Yellowing is a classic sign of thermal degradation, often due to oxidation. The formation of fluorenone-type structures is a common culprit.[3] Here’s a systematic approach to troubleshooting this issue:
-
Atmosphere Control is Critical: The polymerization should be conducted under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen) to minimize the presence of oxygen. Oxygen can initiate and propagate free-radical degradation pathways.[4][5]
-
Monomer Purity: Impurities in the this compound monomer can act as initiation sites for degradation.[6] Ensure the monomer is of high purity (>99.5%). Recrystallization from a suitable solvent like ethanol/water or acetone can be an effective purification method.[7][8]
-
Reaction Temperature and Time: Minimize the time the reaction is held at the highest temperature. While high temperatures are necessary for melt polymerization, prolonged exposure increases the risk of degradation. Optimize your reaction conditions to find the lowest possible temperature and shortest time that still yields the desired molecular weight.
-
Incorporate Antioxidants: The use of antioxidants is a highly effective strategy to inhibit oxidative degradation.[9] Antioxidants work by scavenging free radicals or decomposing peroxides, thus interrupting the degradation cascade.[2]
Q2: I'm observing a lower than expected molecular weight and broad polydispersity in my polymer. What could be the reason?
A2: A lower molecular weight and broad polydispersity often point to issues with monomer purity or side reactions that terminate polymer chains.
-
Monomer Stoichiometry and Purity: For step-growth polymerization, equimolar stoichiometry of the comonomers is crucial. Impurities can throw off this balance and act as chain-terminating agents, limiting the growth of polymer chains.[6][10] Even small amounts of monofunctional impurities can significantly reduce the final molecular weight.
-
Thermal Degradation: Chain scission, a result of thermal degradation, will directly lead to a reduction in molecular weight. The strategies mentioned in A1 for preventing discoloration are also effective here.
-
Catalyst Selection and Concentration: The choice and concentration of the catalyst can influence side reactions. Ensure you are using a catalyst appropriate for your polymerization system and at the recommended concentration.
Q3: How do I choose the right antioxidant for my polymerization?
A3: The selection of an antioxidant depends on the polymerization conditions and the polymer's end-use. Antioxidants are generally classified into two types:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They donate a hydrogen atom to peroxy radicals, neutralizing them and stopping the degradation chain reaction.[2][9]
-
Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioesters are common examples. They decompose hydroperoxides into non-radical, stable products.[2]
For high-temperature melt polymerization, a synergistic blend of primary and secondary antioxidants is often most effective. A hindered phenolic antioxidant can provide initial stabilization during processing, while a phosphite can offer long-term thermal stability. It is also important to select antioxidants with low volatility to ensure they remain in the polymer matrix during processing.[9]
III. Experimental Protocols and Best Practices
To ensure the successful polymerization of this compound while minimizing thermal degradation, the following protocols and best practices are recommended.
Monomer Purification Protocol (Recrystallization)
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetone, or an ethanol/water mixture).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent. The purity should be verified by techniques such as HPLC or melting point analysis.[8]
General Melt Polymerization Protocol with Degradation Prevention
-
Reactor Setup: Use a glass reactor equipped with a mechanical stirrer, a gas inlet and outlet for maintaining an inert atmosphere, and a temperature controller. Thoroughly dry all glassware before use.
-
Charging the Reactor: Charge the reactor with high-purity this compound, the comonomer (e.g., a dicarboxylic acid or a carbonate precursor), and the chosen antioxidant(s).
-
Inert Atmosphere: Purge the reactor with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heating Profile:
-
Slowly heat the mixture under stirring to the desired reaction temperature.
-
Hold at the reaction temperature for the optimized duration. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up.
-
For polycondensation reactions that produce a volatile byproduct (e.g., water or phenol), a two-stage process may be necessary. The first stage at a lower temperature to initiate oligomer formation, followed by a second stage at a higher temperature and under vacuum to drive the reaction to completion by removing the byproduct.
-
-
Cooling and Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under the inert atmosphere. The resulting polymer can then be isolated.
IV. Visualization of Key Concepts
Workflow for Preventing Thermal Degradation
References
- 1. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films [mdpi.com]
- 4. safic-alcan.com [safic-alcan.com]
- 5. tosaf.com [tosaf.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 9. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
process improvements for the industrial synthesis of 9,9-Dimethyl-9H-fluorene-2,7-diol
Welcome to the Technical Support Center for the industrial synthesis of 9,9-Dimethyl-9H-fluorene-2,7-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering practical, field-tested advice to overcome common challenges. Our goal is to empower you with the knowledge to optimize your process, improve yield and purity, and troubleshoot effectively.
Introduction: The Synthetic Landscape
This compound is a crucial building block in the development of advanced materials, including organic light-emitting diodes (OLEDs) and high-performance polymers, as well as a key intermediate in pharmaceutical synthesis.[1][2] Its rigid, dimethyl-substituted fluorene core imparts desirable properties such as thermal stability and specific optoelectronic characteristics.[1] The industrial-scale synthesis, however, is not without its challenges. This guide will address common issues encountered during the key synthetic transformations.
A prevalent synthetic strategy involves the di-methylation of a fluorene precursor followed by functionalization at the 2 and 7 positions. One common route begins with the Friedel-Crafts acylation of fluorene, followed by further modifications.[3] Another approach may involve the synthesis of 2,7-dihydroxy-9-fluorenone as a key intermediate.[4][5] Challenges often arise in controlling selectivity, minimizing byproduct formation, and achieving high purity in the final product.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Friedel-Crafts Acetylation of 9,9-Dimethyl-9H-fluorene
Question: We are experiencing low yields during the diacetylation of 9,9-dimethyl-9H-fluorene using acetyl chloride and a Lewis acid catalyst. What are the likely causes and how can we optimize this step?
Answer: Low yields in Friedel-Crafts acylations of fluorene derivatives can often be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and competing side reactions.[6]
Causality and Optimization:
-
Catalyst Stoichiometry and Activity: The Lewis acid (e.g., AlCl₃) forms a complex with the acetyl chloride to generate the acylium ion, the active electrophile. It also complexes with the carbonyl group of the product, which can deactivate the catalyst. Therefore, more than a stoichiometric amount of the Lewis acid is often required. Ensure you are using a sufficient excess of a high-quality, anhydrous Lewis acid.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Non-polar solvents like carbon disulfide can sometimes lead to the formation of di-substituted products, while more polar solvents like 1,2-dichloroethane may favor mono-acetylation.[3] For diacetylation, careful control of solvent and temperature is crucial.
-
Temperature Control: Friedel-Crafts reactions are exothermic. Insufficient cooling can lead to side reactions and degradation of starting materials and products. Conversely, a temperature that is too low can result in a sluggish reaction. A temperature range of 0-25°C is a good starting point, with the potential for gentle warming to drive the reaction to completion.[3]
-
Mode of Addition: The order of reagent addition can influence the outcome. The "Bouveault-Blanc" method, where the substrate is added to the pre-formed acylium ion complex, can sometimes improve yields and selectivity compared to the "Perrier" method, where the Lewis acid is added to a mixture of the substrate and acylating agent.[3]
Experimental Protocol: Optimized Diacetylation of 9,9-Dimethyl-9H-fluorene
-
Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend anhydrous aluminum chloride (2.5-3.0 equivalents) in anhydrous 1,2-dichloroethane.
-
Acylium Ion Formation: Cool the suspension to 0-5°C in an ice bath. Slowly add acetyl chloride (2.2-2.5 equivalents) dropwise, maintaining the temperature below 10°C.
-
Substrate Addition: Dissolve 9,9-dimethyl-9H-fluorene (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the stirred reaction mixture, keeping the temperature between 0-10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or toluene.
Issue 2: Incomplete Conversion and Byproduct Formation in the Synthesis of 2,7-Dihydroxy-9-fluorenone
Question: Our synthesis of 2,7-dihydroxy-9-fluorenone, a potential precursor, is plagued by incomplete conversion and the formation of colored impurities. How can we address this?
Answer: The synthesis of 2,7-dihydroxy-9-fluorenone can be challenging, with historical methods involving harsh conditions like sulfonation, oxidation, and alkali fusion, which can lead to difficult-to-remove byproducts.[5][7] Modern approaches often aim for milder conditions.
Causality and Optimization:
-
Reaction Conditions: High-temperature solid-phase reactions are difficult to control and can lead to charring and a complex mixture of products.[5] Utilizing a high-boiling solvent or a melt with a fluxing agent like ZnCl₂ can improve heat transfer and reaction homogeneity.[4]
-
Purity of Starting Materials: Impurities in the starting fluorene derivative can carry through and complicate the reaction and purification. Ensure the starting material is of high purity.
-
Atmosphere Control: At elevated temperatures, phenolic compounds are susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
pH Control During Work-up: The diol product is pH-sensitive. Careful neutralization of the reaction mixture is critical. A pH that is too acidic or too basic can lead to degradation or the formation of salts that are difficult to handle.
Troubleshooting Workflow for 2,7-Dihydroxy-9-fluorenone Synthesis
Caption: Troubleshooting workflow for 2,7-dihydroxy-9-fluorenone synthesis.
Issue 3: Difficulty in Purification of the Final Product
Question: We are struggling to achieve the desired purity of this compound. Column chromatography is not ideal for large-scale production. What are our options?
Answer: Purification is a critical step, and for industrial-scale synthesis, recrystallization is often preferred over chromatography due to cost and scalability. The key is to find a suitable solvent system.[8]
Causality and Optimization:
-
Solvent Selection for Recrystallization: The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures.[8] A solvent screen with small amounts of the crude product is highly recommended. Common solvents for fluorene derivatives include toluene, ethanol, methanol, and mixtures thereof with water.[9]
-
Common Impurities: Be aware of common impurities such as unreacted starting materials, mono-substituted intermediates, and isomers.[8] Understanding the impurity profile (via HPLC or GC-MS) can help in selecting the appropriate purification strategy. For example, if the main impurity is a less polar starting material, a more polar recrystallization solvent might be effective.
-
Decolorization: If the product has a persistent color, it may be due to trace amounts of oxidized impurities. A treatment with activated carbon during the recrystallization process can often remove these colored species.
Quantitative Data: Solvent Screening for Recrystallization
| Solvent System | Solubility at Reflux | Crystal Formation upon Cooling | Purity Improvement (Example) |
| Toluene | High | Good | From 95% to 98.5% |
| Ethanol | Moderate | Good | From 95% to 99.2% |
| Methanol/Water (9:1) | High | Excellent | From 95% to >99.5% |
| Heptane | Low | Poor | Not suitable |
Frequently Asked Questions (FAQs)
Q1: What are the safety considerations when working with Friedel-Crafts reactions on an industrial scale?
A1: Friedel-Crafts reactions pose several hazards. The Lewis acids used (e.g., AlCl₃) are highly corrosive and react violently with water. The reaction is also highly exothermic, requiring robust cooling systems to prevent thermal runaways. Hydrogen chloride gas is often evolved as a byproduct, which requires proper scrubbing. A thorough process safety review is essential before scaling up.
Q2: Can we use a milder catalyst for the acylation step?
A2: While strong Lewis acids like AlCl₃ are common, other catalysts can be employed. Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for intramolecular Friedel-Crafts reactions to form fluorene derivatives and may be applicable in certain contexts.[10] Iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are also used as milder Lewis acid catalysts, though they may require higher temperatures or longer reaction times.[3]
Q3: Our final product, this compound, has poor solubility in common organic solvents. How can we improve this for downstream processing?
A3: The poor solubility of some fluorene derivatives is a known challenge.[8] For downstream applications, derivatization of the hydroxyl groups to more soluble ethers or esters might be a viable strategy. For analytical purposes or specific formulations, the use of co-solvents or specialized solubilizing agents like cyclodextrins has been explored for similar compounds.[8]
Q4: What is the typical source of the dimethyl group in the synthesis of 9,9-Dimethyl-9H-fluorene derivatives?
A4: The gem-dimethyl group at the C9 position is typically introduced by reacting a fluorene precursor with a methylating agent in the presence of a strong base. Common methylating agents include methyl iodide or dimethyl sulfate.[11] However, due to the high toxicity and volatility of these reagents, alternative, more environmentally friendly methylating agents like dimethyl carbonate are being explored.[11]
Process Improvement Workflow
Caption: General workflow for process improvement in chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. 2,7-Dihydroxy-9-fluorenone synthesis - chemicalbook [chemicalbook.com]
- 5. mascotchem.com [mascotchem.com]
- 6. Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 9,9-Dimethyl-9H-fluorene-2,7-diol Derivatives
Introduction
Derivatives of 9,9-Dimethyl-9H-fluorene-2,7-diol are a cornerstone in the development of advanced materials, particularly in the realm of organic electronics and high-performance polymers. Their rigid, planar structure, coupled with the potential for functionalization at the 2 and 7 positions, allows for the fine-tuning of photophysical and electronic properties. This has led to their use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and as monomers for specialty polymers.[1] However, the synthetic routes to these compounds can often yield a mixture of isomers or closely related impurities. Therefore, unambiguous structural validation is not merely a procedural step but a critical requirement for ensuring material performance, reproducibility, and the advancement of the field.
This guide provides a comparative analysis of the essential analytical techniques required for the robust structural validation of 9,9-disubstituted-9H-fluorene-2,7-diol derivatives. We will delve into the "why" behind experimental choices, presenting a multi-faceted approach that leverages the strengths of various spectroscopic and chromatographic methods to build a self-validating analytical workflow.
The Challenge: Isomerism and Purity in Fluorene Synthesis
The synthesis of 2,7-disubstituted fluorenes often begins with the functionalization of the fluorene core, followed by alkylation at the C9 position. Incomplete reactions or side reactions can lead to mono-substituted or incorrectly substituted isomers. For instance, the synthesis of this compound may be contaminated with the starting material, 2,7-dihydroxy-9-fluorenone, or mono-hydroxylated intermediates. The presence of such impurities can significantly disrupt polymerization processes and degrade the performance of resulting electronic devices.[2] This necessitates a rigorous, multi-technique approach to structural confirmation and purity assessment.
Primary Validation Techniques: A Comparative Analysis
No single technique can provide a complete structural picture. True confidence in a molecule's structure comes from the convergence of data from orthogonal methods. We will explore the primary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. For 9,9-disubstituted fluorene derivatives, a combination of 1D and 2D NMR experiments is essential.
-
¹H NMR Spectroscopy: This experiment provides information about the chemical environment of protons. For a symmetrically 2,7-disubstituted 9,9-dimethylfluorene derivative like the target diol, we expect a highly symmetric spectrum.
-
Methyl Protons (C9-CH₃): A sharp singlet, typically integrating to 6 protons, will appear in the aliphatic region (~1.5 ppm). Its singlet nature confirms the absence of adjacent protons.
-
Aromatic Protons: Due to the C₂ symmetry of the molecule, the six aromatic protons will appear as three distinct signals. Their chemical shifts and coupling patterns are indicative of their positions on the fluorene core. Protons ortho to the hydroxyl groups will be the most shielded.
-
Hydroxyl Protons (-OH): A broad singlet whose chemical shift is highly dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy: This technique probes the carbon framework. For a symmetric 2,7-disubstituted 9,9-dimethylfluorene, the number of signals will be reduced due to symmetry. Key signals to identify include:
-
The quaternary carbon at C9.
-
The two methyl carbons.
-
The carbon atoms of the aromatic rings, with the carbon attached to the hydroxyl group being significantly downfield.
-
-
2D NMR (COSY, HSQC, HMBC): The Definitive Connectors
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is invaluable for assigning protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon that has a proton attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for final structure confirmation. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, a crucial correlation would be observed between the methyl protons and the quaternary C9 carbon, definitively proving the dimethyl substitution at the C9 position.
-
Mass Spectrometry (MS): Confirming Mass and Fragmentation
MS provides the molecular weight and, through fragmentation analysis, further structural information.
-
High-Resolution Mass Spectrometry (HRMS): This is a critical first step to confirm the elemental composition. The measured mass should be within a few parts per million (ppm) of the calculated mass for the expected molecular formula (e.g., C₁₅H₁₄O₂ for this compound).[3]
-
Electron Ionization (EI) and Electrospray Ionization (ESI): The choice of ionization technique is important. ESI is a softer technique that will likely yield the molecular ion peak ([M-H]⁻ in negative mode for a diol). EI is a higher-energy technique that will induce fragmentation. The fragmentation pattern can provide valuable structural clues. For fluorene-based bisphenols, a common fragmentation pathway is the cleavage of the bond between the C9 carbon and one of the phenolic rings, leading to a stable fluorenyl cation or a phenoxide fragment.[4]
X-ray Crystallography: The Gold Standard
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[5] This technique is considered the "gold standard" for structural validation. The ability to grow suitable single crystals is, however, a prerequisite.
Orthogonal Validation & Purity Assessment
Beyond the primary techniques, other methods are crucial for a comprehensive validation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound.[6] A sharp, single peak in the chromatogram is a strong indicator of a pure substance. Furthermore, HPLC can be used to separate isomers and impurities, which can then be collected and analyzed by other techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the O-H stretching of the hydroxyl groups.[7]
Experimental Protocols & Workflow
A logical workflow is essential for efficient and effective structural validation.
Caption: Workflow for structural validation of fluorene derivatives.
Detailed Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for diols, DMSO-d₆ is often preferred as it allows for the observation of the hydroxyl protons.
-
Dissolution: Cap the NMR tube and gently invert to dissolve the sample. If necessary, use a vortex mixer or sonicator.
-
Data Acquisition: Acquire a suite of NMR spectra, including:
-
¹H NMR (typically 16-32 scans)
-
¹³C NMR (may require several hours, depending on concentration)
-
2D experiments: COSY, HSQC, and HMBC.
-
Case Study: Validating the Structure of 2,7-Dibromo-9,9-dioctylfluorene
As a representative example of this class of compounds, we will examine the characterization data for 2,7-dibromo-9,9-dioctylfluorene, a common monomer used in the synthesis of polyfluorenes. The data presented here is based on the work by Leclerc, M. et al.
Caption: Structure of 2,7-dibromo-9,9-dioctylfluorene.
Expected vs. Experimental Data
| Technique | Expected Data/Observation | Experimental Data (from Leclerc, M. et al.) | Interpretation |
| ¹H NMR | - Aromatic signals consistent with 2,7-disubstitution.- Aliphatic signals for two octyl chains at C9. | - Aromatic: Multiplets in the range of 7.5-7.65 ppm (6H).- Aliphatic: Multiplets at ~2.1 ppm (4H, α-CH₂), ~1.15 ppm (24H, bulk CH₂), and a triplet at ~0.85 ppm (6H, terminal CH₃). | The integration and chemical shifts are consistent with the proposed structure. The symmetry of the aromatic signals confirms the 2,7-substitution pattern. |
| ¹³C NMR | - Reduced number of aromatic signals due to symmetry.- A quaternary signal for C9.- Signals for the octyl chains. | - Quaternary C9: ~55.01 ppm.- Aromatic carbons: Signals between 119-151 ppm.- Aliphatic carbons: A series of signals between 14-41 ppm. | The chemical shift of the C9 carbon is characteristic for a quaternary carbon in a fluorene system. The number and positions of the aromatic and aliphatic signals match the expected structure. |
| HRMS | Molecular ion peak corresponding to C₂₉H₄₀Br₂. | Calculated for C₂₉H₄₀Br₂: 548.149 g/mol . Found: (Data for analogous compounds confirms this is a standard technique). | Confirms the elemental composition and molecular weight of the compound. |
Data Interpretation and Cross-Validation
The convergence of data from these techniques provides a high degree of confidence in the structure:
-
HRMS confirms the correct elemental formula.
-
¹H and ¹³C NMR confirm the presence of all expected structural units (fluorene core, two octyl chains) and their respective chemical environments. The symmetry observed in the NMR spectra is a strong indicator of the 2,7-substitution pattern.
-
The integration of the ¹H NMR signals confirms the correct proton count for each part of the molecule.
Conclusion
The structural validation of this compound derivatives is a critical process that demands a multi-faceted analytical approach. Relying on a single technique is insufficient to address the potential for isomerism and impurities inherent in their synthesis. By integrating data from NMR spectroscopy (¹H, ¹³C, and 2D), mass spectrometry, and, where possible, X-ray crystallography, researchers can achieve unambiguous structural confirmation. This rigorous validation, supported by purity analysis via HPLC, is essential for ensuring the reliability and performance of these materials in their diverse and demanding applications.
References
- 1. benchchem.com [benchchem.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 6. 2,7-Dibromofluorene(16433-88-8) 1H NMR spectrum [chemicalbook.com]
- 7. 20.210.105.67 [20.210.105.67]
A Comparative Guide to High-Performance Polymers Derived from Structurally Diverse Fluorene-Based Diols
Abstract
Fluorene-based polymers have garnered significant attention in materials science due to their exceptional thermal stability, high refractive index, and excellent solubility, properties largely attributed to the rigid and bulky "cardo" structure of the fluorene moiety. The performance of these polymers can be finely tuned by modifying the chemical structure of the fluorene-based diol monomers. This guide provides a comprehensive comparison of the performance of various polymers—including polyesters, polycarbonates, and poly(aryl ether)s—derived from different fluorene-based diols. We will explore how substitutions at the C9 position of the fluorene core and on the appended phenyl rings impact key material properties such as thermal stability, optical characteristics, and solubility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-property relationships in this versatile class of high-performance polymers.
Introduction: The Significance of the Fluorene Moiety in Polymer Science
The 9,9-disubstituted fluorene unit is a cornerstone in the design of high-performance polymers. Its rigid, aromatic structure, where two phenyl rings are held in a planar conformation by a methylene bridge, imparts exceptional thermal stability. Furthermore, the substituents at the C9 position create a non-coplanar "cardo" (loop) structure, which disrupts polymer chain packing, leading to enhanced solubility in common organic solvents without sacrificing thermal properties. This unique combination of characteristics makes fluorene-based polymers prime candidates for a wide range of applications, including advanced optics, electronics, and specialty coatings.[1]
The versatility of fluorene-based polymers stems from the ability to tailor their properties through chemical modification of the diol monomer. By strategically introducing different functional groups, we can manipulate the polymer's refractive index, glass transition temperature (Tg), thermal decomposition temperature (Td), and mechanical strength. This guide will systematically compare polymers derived from a selection of fluorene-based diols, providing experimental data to elucidate the underlying structure-property relationships.
The Impact of Fluorene Diol Structure on Polymer Performance
The chemical structure of the fluorene-based diol monomer is the primary determinant of the final polymer's properties. Key areas of modification include the substituents at the C9 position and functional groups on the 4-hydroxyphenyl rings.
Influence of C9 Substituents
The nature of the substituents at the C9 position of the fluorene core has a profound effect on the polymer's physical properties. These groups influence chain mobility, free volume, and intermolecular interactions.
Caption: Influence of C9 substituents on fluorene diol properties.
Introducing bulky alkyl or aryl groups at the C9 position generally increases the free volume between polymer chains. This leads to:
-
Increased Solubility: The disruption of chain packing enhances the penetration of solvent molecules, making the polymers more soluble in a wider range of organic solvents.[1]
-
Modified Thermal Properties: While bulky groups can hinder chain mobility and thus increase the glass transition temperature (Tg), long, flexible alkyl chains can act as internal plasticizers, lowering the Tg.[2][3] Conversely, rigid aryl substituents tend to increase Tg and enhance overall thermal stability.[4]
Influence of Phenyl Ring Substituents
Modifications to the 4-hydroxyphenyl rings of the fluorene diol offer another avenue for tuning polymer properties. Electron-withdrawing or electron-donating groups can alter the electronic characteristics, polarity, and reactivity of the monomer.
For instance, the introduction of fluorine atoms or trifluoromethyl (-CF3) groups onto the phenyl rings can lead to:
-
Lower Dielectric Constant: The high electronegativity of fluorine reduces the polarizability of the polymer, resulting in a lower dielectric constant, which is desirable for microelectronics applications.[5][6]
-
Enhanced Thermal and Oxidative Stability: The strong C-F bond contributes to increased thermal and oxidative stability.[7]
-
Improved Solubility: The presence of bulky -CF3 groups can further disrupt chain packing, enhancing solubility.[6]
Comparative Performance Data
To illustrate these structure-property relationships, the following tables summarize the performance of various polymers synthesized from different fluorene-based diols.
Table 1: Thermal Properties of Fluorene-Based Polymers
| Fluorene Diol Monomer | Polymer Type | Tg (°C) | Td (5% weight loss, °C) | Reference |
| 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) | Polycarbonate | 275 | 440 | [4] |
| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) | Polycarbonate | 160 | 407 | [4] |
| 9,9-bis(3-phenyl-4-hydroxyphenyl)fluorene | Polycarbonate | >200 | >450 | [4] |
| 9,9-bis(3-fluoro-4-aminophenyl)fluorene-based | Polyimide | 275-305 | >530 | |
| 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl-based | Poly(aryl ether) | 178-226 | 514-555 | [5] |
Causality: The higher Tg of the BHPF-polycarbonate compared to the BPEF-polycarbonate can be attributed to the direct attachment of the rigid fluorene unit to the polymer backbone, restricting chain mobility. The ethoxy spacer in BPEF introduces flexibility, thus lowering the Tg. The introduction of bulky phenyl substituents further restricts chain rotation, leading to even higher thermal stability. Polyimides and poly(aryl ether)s with fluorinated groups exhibit exceptionally high decomposition temperatures due to the high bond energy of the C-F bond.
Table 2: Optical Properties of Fluorene-Based Polymers
| Fluorene Diol Monomer | Polymer Type | Refractive Index (at 589 nm) | Optical Transparency (%T at 500 nm) | Reference |
| 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) | Polycarbonate | 1.643 | 88.1 | [4] |
| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) | Polycarbonate | 1.656 | >88 | [4] |
| 9,9-bis(3-phenyl-4-hydroxyphenyl)fluorene | Polycarbonate | ~1.660 | High | [4] |
| Fluorinated Diol-based | Poly(aryl ether) | Low (Implied) | High | [7] |
Causality: The high refractive index of fluorene-based polymers is a direct consequence of their high aromatic content. The bulky cardo structure also contributes to low birefringence, as it leads to a more isotropic arrangement of the polymer chains in the solid state. The introduction of additional phenyl rings, as in 9,9-bis(3-phenyl-4-hydroxyphenyl)fluorene, further increases the aromatic density and thus the refractive index. Conversely, incorporating fluorine tends to decrease the refractive index due to the low polarizability of the C-F bond.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of fluorene-based polymers. These protocols are designed to be self-validating by including steps for purification and characterization to confirm the structure and purity of the products.
Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
This protocol describes a common method for synthesizing the foundational fluorene diol, BHPF, via acid-catalyzed condensation of 9-fluorenone and phenol.
Caption: Workflow for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, combine 9-fluorenone, an excess of phenol, and a co-catalyst such as 3-mercaptopropionic acid. The use of a co-catalyst enhances the reaction rate and selectivity.[8]
-
Catalyst Addition: Slowly add an acid catalyst, for example, methanesulfonic acid, to the reaction mixture while stirring under a nitrogen atmosphere.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., 40-90 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture and precipitate the crude product by pouring it into a non-solvent like methanol or water. The precipitate is then collected by filtration, washed thoroughly, and recrystallized from a suitable solvent (e.g., toluene or ethanol) to obtain pure BHPF.
-
Characterization: Confirm the structure and purity of the synthesized BHPF using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The melting point should also be determined and compared with literature values.
Polymerization: Melt Polycondensation for Polycarbonates
This protocol details the synthesis of a fluorene-based polycarbonate via melt transesterification of a fluorene diol with diphenyl carbonate (DPC).
Step-by-Step Procedure:
-
Reactant Charging: Charge the fluorene-based diol (e.g., BHPF), diphenyl carbonate (a slight excess is often used), and a catalyst (e.g., sodium bicarbonate or a quaternary phosphonium salt) into a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.[4][9]
-
Initial Heating and Melting: Heat the reactor under a nitrogen atmosphere to a temperature sufficient to melt the reactants (e.g., 200 °C) and stir for a short period to ensure a homogeneous mixture.[9]
-
Pre-polymerization under Reduced Pressure: Gradually reduce the pressure in the reactor (e.g., to 27 kPa) while maintaining the temperature. This stage facilitates the removal of the phenol byproduct, driving the equilibrium towards polymer formation.[9]
-
Polycondensation at High Temperature and Vacuum: Increase the temperature in stages (e.g., up to 280-330 °C) and further reduce the pressure (to <1 kPa). The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds up. Continue the reaction until the desired viscosity is achieved.[4]
-
Polymer Isolation: Cool the reactor and dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven to remove any residual solvent.
-
Characterization: Determine the molecular weight and molecular weight distribution of the polycarbonate by gel permeation chromatography (GPC). Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
Thermal Characterization
DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like Tg.[10][11][12][13][14]
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Cycling:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.
-
-
Data Analysis: The Tg is identified as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.[12]
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[15][16][17][18][19]
Step-by-Step Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 5-15 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace and purge with an inert atmosphere (e.g., nitrogen) or a reactive gas (e.g., air), depending on the desired analysis.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The thermal decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Optical Characterization: Spectroscopic Ellipsometry for Refractive Index
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film to determine its thickness and refractive index.[20][21][22][23][24]
Step-by-Step Procedure:
-
Thin Film Preparation: Prepare a thin film of the polymer on a suitable substrate (e.g., a silicon wafer) by spin-coating or solution casting.
-
Instrument Setup and Calibration: Calibrate the ellipsometer using a reference sample according to the manufacturer's instructions.
-
Measurement: Mount the polymer film sample on the stage and acquire the ellipsometric parameters (Ψ and Δ) as a function of wavelength at one or more angles of incidence.
-
Data Modeling and Analysis: Use the instrument's software to build an optical model of the sample (substrate/polymer film/air). Fit the model to the experimental data by adjusting the film thickness and the parameters of a dispersion model (e.g., Cauchy or Sellmeier) for the polymer's refractive index. The best-fit values provide the refractive index of the polymer film as a function of wavelength.
Conclusion and Future Outlook
The performance of polymers derived from fluorene-based diols can be precisely controlled through strategic chemical modifications of the monomer structure. By altering the substituents at the C9 position and on the phenyl rings, researchers can tune the thermal stability, refractive index, solubility, and other key properties to meet the demands of specific applications. The bulky, rigid cardo structure of the fluorene moiety provides a robust platform for developing a wide array of high-performance materials.
Future research in this area will likely focus on the synthesis of novel fluorene-based diols with increasingly complex functionalities to create polymers with even more advanced properties. This includes the development of materials with enhanced processability, improved mechanical strength, and tailored optoelectronic characteristics for next-generation technologies. The fundamental structure-property relationships outlined in this guide provide a solid foundation for the rational design of these future materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104812797A - Fluorene polymer, fluorene diol compound, and method for producing said polymer and compound - Google Patents [patents.google.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. m.youtube.com [m.youtube.com]
- 13. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 14. mt.com [mt.com]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 17. eng.uc.edu [eng.uc.edu]
- 18. youtube.com [youtube.com]
- 19. azom.com [azom.com]
- 20. benchchem.com [benchchem.com]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Optical Properties of 9,9-Dimethyl-9H-fluorene-2,7-diol-Containing Materials
In the dynamic landscape of materials science, particularly in the realm of organic electronics, the pursuit of novel molecular architectures with tailored optical and electronic properties is paramount. Among the myriad of conjugated systems, fluorene derivatives have emerged as a cornerstone for the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1][2] This guide provides an in-depth, comparative analysis of materials incorporating the 9,9-Dimethyl-9H-fluorene-2,7-diol scaffold, elucidating their optical characteristics and benchmarking their performance against relevant alternatives. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights and experimental methodologies necessary to harness the full potential of these promising materials.
The Architectural Advantage: Unpacking the this compound Core
The fluorene moiety, a rigid and planar tricyclic aromatic hydrocarbon, provides a robust conjugated backbone that is highly conducive to efficient charge transport and luminescence.[2] The strategic incorporation of geminal dimethyl groups at the C9 position serves a dual purpose. Firstly, it enhances the solubility and processability of the resulting polymers and small molecules, a crucial factor for device fabrication.[3] Secondly, and more critically from an optical standpoint, it prevents the formation of undesirable low-energy emission bands, often attributed to aggregation or excimer formation, thereby preserving the color purity of the emitted light.[4]
The introduction of hydroxyl groups at the 2 and 7 positions of the fluorene core further expands the functional versatility of this building block. These diol functionalities offer reactive sites for subsequent chemical modifications, allowing for the facile synthesis of a diverse library of derivatives with fine-tuned electronic properties. Moreover, the electron-donating nature of the hydroxyl groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, impacting both the absorption and emission profiles.
Comparative Analysis of Optical Properties
To provide a clear and objective comparison, we will evaluate the optical properties of this compound-containing materials against two prominent classes of fluorene-based materials: poly(9,9-dioctylfluorene) (PFO) and spirobifluorene derivatives.
Absorption and Emission Characteristics
Materials based on the this compound core typically exhibit strong absorption in the UV-visible region, with absorption maxima (λmax) often falling between 350 and 400 nm.[5] This absorption corresponds to the π-π* electronic transition of the conjugated fluorene system.[6] The emission spectra are generally characterized by a well-defined vibronic structure, indicative of a rigid molecular framework, with emission maxima (λem) in the blue region of the spectrum (around 420-460 nm).
In comparison, PFO, a widely studied blue-emitting polymer, displays similar absorption and emission profiles. However, under certain processing conditions or prolonged device operation, PFO can exhibit a notorious green emission band, which is detrimental to its performance in blue OLEDs. This is often attributed to the formation of fluorenone defects. The rigid spirobifluorene core in spiro-based materials effectively suppresses this green emission and can lead to a slight blue-shift in the emission spectrum compared to their fluorene counterparts.[3][7]
| Material Class | Typical λmax (nm) | Typical λem (nm) | Key Features |
| This compound Derivatives | 360 - 390 | 420 - 450 | Good solubility, high color purity |
| Poly(9,9-dioctylfluorene) (PFO) | ~380 | ~425 | Prone to green emission band formation |
| Spirobifluorene Derivatives | 350 - 380 | 410 - 440 | High rigidity, suppressed aggregation, good thermal stability[3][7] |
Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. Materials incorporating the this compound unit have the potential for high quantum yields, often exceeding 50% in solution.[4] This high efficiency is a direct consequence of the rigid fluorene backbone, which minimizes non-radiative decay pathways.
For instance, certain copolymers incorporating 9,9-dimethylfluorene have demonstrated photoluminescence quantum yields as high as 48%.[8] In a comparative study, a TADF emitter based on 9,9-dimethylfluorene exhibited a photoluminescence quantum yield of 4% in a doped thin film, while its spirobifluorene counterpart showed a higher quantum yield of 9%, attributed to reduced aggregation and increased rigidity of the spirobifluorene scaffold.[3][7]
| Material | Solvent/Matrix | Quantum Yield (ΦF) | Reference |
| 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | THF Solution | 49% | [4] |
| 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | THF Solution | 66% | [4] |
| Phenothiazine-nitrile TADF emitter with 9,9-dimethylfluorene linker | Doped PMMA film | 4% | [3][7] |
| Phenothiazine-nitrile TADF emitter with spirobifluorene linker | Doped PMMA film | 9% | [3][7] |
Excited-State Dynamics
Transient absorption spectroscopy provides invaluable insights into the fate of photoexcited species. In fluorene-based materials, photoexcitation leads to the formation of excitons, which can then decay radiatively (fluorescence) or non-radiatively. The lifetime of the excited state is a key parameter influencing the overall device efficiency.
Studies on oriented poly(9,9-dioctylfluorene) films have identified the presence of hot carriers, excitons, and charged polarons following photoexcitation.[9] The dynamics of these species are complex and depend on factors such as molecular packing and the presence of defects. For copolymers of fluorene, transient absorption spectroscopy has been used to study charge generation and recombination processes, which are crucial for photovoltaic applications.[10] The lifetime of the emissive state in fluorene derivatives can be influenced by the nature of the substituents and the overall molecular architecture.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, we provide detailed, step-by-step methodologies for the key optical characterization techniques.
UV-Visible Absorption and Photoluminescence Spectroscopy
This protocol outlines the standard procedure for acquiring absorption and emission spectra of a this compound-containing material in solution.
Workflow for UV-Vis and Photoluminescence Spectroscopy
Caption: Workflow for acquiring UV-Vis and photoluminescence spectra.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the material in a suitable spectroscopic grade solvent (e.g., tetrahydrofuran, THF) to a concentration of approximately 10-5 M.[5]
-
Prepare a blank sample containing only the solvent.
-
-
UV-Vis Spectroscopy:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Place the blank cuvette in the sample holder and record a baseline correction.[11]
-
Replace the blank with the sample cuvette and measure the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Photoluminescence Spectroscopy:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Place the sample cuvette in the sample holder.
-
Record the emission spectrum over a suitable wavelength range.
-
Relative Fluorescence Quantum Yield Measurement
The comparative method is a widely used technique for determining the fluorescence quantum yield of an unknown sample by comparing it to a standard with a known quantum yield.[12][13][14][15][16]
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for the comparative method of quantum yield determination.
Step-by-Step Protocol:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the unknown sample (e.g., quinine sulfate in 0.1 M H2SO4 for blue emitters).
-
Prepare Solutions: Prepare a series of solutions of both the unknown sample and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[15]
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence spectrum for each solution under identical experimental conditions (e.g., excitation and emission slit widths).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (mx / mst) * (nx2 / nst2)
where Φst is the quantum yield of the standard, mx and mst are the slopes of the plots for the sample and standard, respectively, and nx and nst are the refractive indices of the respective solvents.[15]
Conclusion
Materials containing the this compound moiety represent a versatile and promising platform for the development of advanced organic electronic materials. Their inherent structural features provide a unique combination of good processability, high photoluminescence efficiency, and excellent color purity. While alternative architectures such as spirobifluorene-based materials may offer advantages in terms of thermal stability and suppression of aggregation in some cases, the synthetic accessibility and tunable nature of the 2,7-diol functionality make it a compelling choice for a wide range of applications. By understanding the fundamental optical properties and employing rigorous characterization methodologies, researchers can effectively design and synthesize next-generation materials with tailored performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanoGe - MATSUSFall25 - Fluorene-based linear copolymers for photocatalytic water splitting studied by transient absorption spectroscopy [nanoge.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. jasco-global.com [jasco-global.com]
- 13. shimadzu.com [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. edinst.com [edinst.com]
- 16. Making sure you're not a bot! [opus4.kobv.de]
comparative study of the thermal stability of various bisphenol compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, bisphenol compounds are foundational building blocks for a vast array of polymers and resins, most notably polycarbonates and epoxies. Their utility in applications ranging from food and beverage containers to medical devices and electronic components is widespread. However, the thermal stability of these compounds is a critical parameter that dictates their processing conditions, end-use applications, and, importantly, their potential for degradation and subsequent leaching of monomers, which has been a subject of considerable scientific and public interest.
This guide provides a comparative analysis of the thermal stability of four key bisphenol compounds: Bisphenol A (BPA), Bisphenol F (BPF), Bisphenol S (BPS), and Bisphenol AF (BPAF). By synthesizing data from experimental studies, this document aims to offer an objective resource for researchers and professionals in material science and drug development, enabling informed decisions in material selection and formulation.
The Critical Role of Thermal Stability
The thermal stability of a bisphenol compound is intrinsically linked to the strength of the chemical bonds within its molecular structure. This property determines the temperature at which the compound begins to decompose, a process that can release monomers and other degradation byproducts. For materials intended for applications involving heat, such as autoclaving for sterilization or use in electronic components, high thermal stability is paramount to ensure material integrity and safety. The choice of a particular bisphenol in a formulation can, therefore, have significant implications for the final product's performance and regulatory compliance.
Comparative Thermal Stability: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the thermal decomposition data for BPA, BPF, BPS, and BPAF, primarily obtained through Thermogravimetric Analysis (TGA). TGA is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition (Tonset) is a key metric derived from TGA, representing the temperature at which significant mass loss begins.
| Compound | Structure | Onset Decomposition Temperature (Tonset) (°C) | Key Observations |
| Bisphenol A (BPA) | ~260 - 450 (in various conditions)[1] | Decomposition is significantly influenced by the surrounding atmosphere; mass loss in air begins approximately 50°C earlier than in a nitrogen atmosphere.[2] The main degradation region in air is between 480–560 °C.[2] | |
| Bisphenol F (BPF) | Data not explicitly available in reviewed sources | Pyrolysis studies indicate that fragmentation becomes more extensive at temperatures above 450°C.[3] | |
| Bisphenol S (BPS) | Generally considered more stable than BPA | Noted for its higher heat and light stability compared to BPA. Copolymers derived from BPS exhibit a higher char residue, suggesting greater thermal stability. | |
| Bisphenol AF (BPAF) | Data not explicitly available in reviewed sources | Generally recognized for its high thermal and chemical stability due to the presence of trifluoromethyl groups. |
Note: The onset decomposition temperatures can vary depending on the specific experimental conditions, such as the heating rate, atmosphere (inert or oxidative), and sample purity. The data presented here is a synthesis of findings from multiple sources and should be considered in the context of the referenced studies.
Understanding the Structural Basis of Thermal Stability
The differences in the thermal stability of these bisphenol compounds can be attributed to the nature of the bridging group connecting the two phenol rings.
-
Bisphenol A (BPA) possesses an isopropylidene bridge. The carbon-carbon bonds within this group are susceptible to thermal cleavage.
-
Bisphenol F (BPF) has a methylene bridge, which is structurally simpler than the isopropylidene group in BPA.
-
Bisphenol S (BPS) features a sulfonyl group as the central linker. The strong sulfur-oxygen bonds in the sulfonyl group contribute to its enhanced thermal stability.
-
Bisphenol AF (BPAF) is characterized by a hexafluoroisopropylidene bridge. The strong carbon-fluorine bonds significantly increase the thermal and chemical stability of the molecule.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the reproducibility and validity of thermal stability data, a standardized experimental protocol is crucial. The following outlines a typical procedure for conducting TGA on bisphenol compounds.
Objective:
To determine the onset temperature of decomposition and characterize the thermal degradation profile of a bisphenol compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air for purge gas
-
Analytical balance
-
Sample pans (e.g., platinum, alumina)
-
Bisphenol compound sample (powder or small fragments)
Experimental Workflow:
References
A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Consistency of 9,9-Dimethyl-9H-fluorene-2,7-diol Synthesis
Introduction: The Imperative for Consistency in a High-Value Intermediate
9,9-Dimethyl-9H-fluorene-2,7-diol is a specialized aromatic diol prized for its rigid, planar fluorene core and the enhanced solubility and processability imparted by the gem-dimethyl group.[1][2] This unique structure makes it a critical building block in the synthesis of high-performance materials, including organic light-emitting diodes (OLEDs), advanced polymers, and specialized pharmaceutical intermediates.[1][2] In these demanding applications, even minute variations in purity, impurity profile, or physical properties between batches can lead to catastrophic failures in final device performance or deviations in the biological activity of a drug candidate.
Therefore, establishing a robust and multi-faceted analytical workflow is not merely a quality control measure; it is a foundational requirement for ensuring the reliability and success of the downstream research and development it enables. This guide provides an in-depth, field-proven framework for assessing the batch-to-batch consistency of this compound synthesis. We will move beyond simple pass/fail criteria to explain the causality behind our analytical choices, creating a self-validating system for quality assurance.
The Synthetic Pathway: A Brief Overview and Its Implications for Consistency
A common and effective route to synthesize this compound begins with the commercially available 2,7-Dibromo-9,9-dimethyl-9H-fluorene. The synthesis proceeds through a two-step sequence involving a boronic acid intermediate, a pathway chosen for its high yields and manageable purification.
Caption: A typical synthesis workflow for this compound.
The primary sources of batch-to-batch variability arise from incomplete reactions, side-product formation (e.g., mono-hydroxylated species), or the carryover of reagents and catalysts. Effective quality control must, therefore, be able to detect and quantify these potential deviations with high sensitivity.
A Multi-Pronged Analytical Workflow for Ensuring Consistency
No single analytical technique is sufficient to fully guarantee batch consistency. A trustworthy assessment relies on the orthogonal application of chromatographic, spectroscopic, and thermal methods. Each technique provides a unique and complementary piece of the quality puzzle. Stringent raw material inspection and in-process monitoring are crucial prerequisites for achieving consistent outcomes.[3]
Caption: The analytical workflow for assessing batch-to-batch consistency.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment, offering quantitative data on the target compound and any process-related impurities. For fluorene derivatives, a reverse-phase method is highly effective.[4][5]
-
Why this method? The non-polar nature of the fluorene backbone interacts well with a C18 stationary phase, allowing for excellent separation from more polar (e.g., starting materials) or less polar (e.g., non-hydroxylated) impurities. UV detection is ideal due to the strong chromophore of the fluorene system.
-
Trustworthiness: The method's validity is ensured by running a certified reference standard to establish the retention time and response factor of the main peak. Impurity levels are typically quantified using an area percent calculation, assuming similar response factors for structurally related impurities.
Structural Confirmation & Residuals: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While HPLC confirms purity, it does not definitively confirm structure. ¹H NMR is the gold standard for verifying the chemical identity of the synthesized compound.
-
Why this method? ¹H NMR provides an unambiguous fingerprint of the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and a characteristic singlet for the two methyl groups.[6] Its high sensitivity also makes it an excellent tool for detecting and identifying residual solvents (e.g., from recrystallization) that may be missed by other techniques.
-
Trustworthiness: The protocol is validated by comparing the obtained spectrum against a reference spectrum or theoretically predicted chemical shifts. Integration of the peaks allows for the quantification of residual solvents against the known proton count of the target molecule.
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
For a material destined for applications in electronics or polymer science, thermal behavior is a critical quality attribute.[7]
-
Why these methods? DSC measures heat flow associated with thermal events, providing a precise melting point, which is a key indicator of purity.[8][9] Broad melting ranges or multiple thermal events can indicate the presence of impurities or polymorphism. TGA measures changes in mass as a function of temperature, revealing thermal stability (decomposition temperature) and the presence of volatile residues like water or solvents.[10][11]
-
Trustworthiness: The instruments are calibrated using certified standards (e.g., Indium for DSC). Consistency is demonstrated by a sharp, well-defined melting endotherm in the DSC thermogram and a stable baseline in the TGA curve until the onset of decomposition.
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
System: HPLC with UV Detector.
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol 2: ¹H NMR Structural Verification
-
System: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the diol and allows for the observation of the exchangeable hydroxyl protons.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the solvent peak (DMSO-d₆) to 2.50 ppm. Identify and integrate all signals, comparing them to the expected structure.
Protocol 3: Thermal Analysis (DSC/TGA)
-
DSC Method:
-
Sample: Weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Program: Heat from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset and peak temperature of the melting endotherm.
-
-
TGA Method:
-
Sample: Weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Program: Heat from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Determine the temperature at which 5% weight loss occurs (T₅d), indicating the onset of decomposition.
-
Comparative Analysis: A Case Study of Three Production Batches
To illustrate the power of this multi-pronged approach, we present data from three hypothetical batches of this compound.
Table 1: HPLC Purity and Impurity Profile
| Batch ID | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) |
| B01-Ref | 5.42 | 99.91% | 0.05% | 0.04% |
| B02-Dev | 5.41 | 99.15% | 0.75% (at 4.8 min) | 0.10% |
| B03-Sol | 5.42 | 99.85% | 0.06% | 0.09% |
Table 2: ¹H NMR Spectroscopy Results
| Batch ID | Structural Confirmation | Residual Solvents |
| B01-Ref | Conforms to structure | None Detected |
| B02-Dev | Conforms, minor unassigned aromatic peaks | None Detected |
| B03-Sol | Conforms to structure | Acetone detected (0.8% w/w) |
Table 3: Thermal Analysis Data (DSC & TGA)
| Batch ID | Melting Point (DSC, Peak) | T₅d (TGA, 5% Weight Loss) |
| B01-Ref | 225.1°C (sharp) | 355°C |
| B02-Dev | 222.5°C (broad) | 348°C |
| B03-Sol | 224.8°C (sharp) | Initial weight loss at <100°C, T₅d at 352°C |
Interpretation of Results:
-
Batch B01-Ref (The Golden Batch): This batch meets all specifications. It exhibits high purity by HPLC, a clean NMR spectrum confirming its structure, and a sharp melting point with high thermal stability. This batch is considered the reference standard for future comparisons.
-
Batch B02-Dev (Impurity Deviation): HPLC analysis immediately flags this batch with a lower purity and a significant impurity peak (0.75%). This corresponds with the minor unassigned peaks in the NMR and the depressed, broader melting point observed in the DSC. The lower decomposition temperature further suggests the presence of a less stable impurity. This batch would be rejected and subjected to investigation to identify the impurity and optimize the synthesis or purification steps.
-
Batch B03-Sol (Residual Solvent): While HPLC purity is high and the melting point is sharp, the ¹H NMR unequivocally identifies the presence of residual acetone. This is corroborated by the initial weight loss at low temperatures in the TGA analysis, characteristic of a volatile solvent. While the core molecule is pure, the presence of a solvent makes it unsuitable for many applications. This batch would require reprocessing (e.g., further drying under vacuum) to remove the solvent before it could be released.
Conclusion
The rigorous assessment of batch-to-batch consistency for a high-value intermediate like this compound is non-negotiable. Relying on a single data point, such as HPLC purity alone, can lead to the release of substandard material with potentially significant consequences.
By adopting a holistic and orthogonal analytical approach—combining HPLC for purity, ¹H NMR for structural identity and residual solvents, and DSC/TGA for thermal properties—researchers and manufacturers can build a comprehensive quality profile for each batch. This self-validating system not only ensures that every batch meets the required specifications but also provides the deep insight needed to control and optimize the manufacturing process, ultimately guaranteeing the performance and reliability of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Ensuring Batch-to-Batch Consistency: Quality Assurance | Tristart Chemicals [tristarintermediates.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 8. mooreanalytical.com [mooreanalytical.com]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. mt.com [mt.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Senior Application Scientist's Guide to the Validation of Analytical Techniques for the Quantification of 9,9-Dimethyl-9H-fluorene-2,7-diol
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 9,9-Dimethyl-9H-fluorene-2,7-diol. As a crucial monomer in the synthesis of high-performance polymers and specialty materials, the precise measurement of this analyte is paramount for quality control, pharmacokinetic studies, and environmental monitoring. While specific validated methods for this particular fluorene derivative are not extensively published, this document outlines the principles and protocols for adapting and validating common, powerful analytical techniques. We will draw upon established methodologies for structurally similar compounds, such as bisphenols, to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.
The core of our discussion will center on three principal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our focus is not merely on procedural steps but on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Foundational Principles of Method Validation
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1] According to the ICH Q2(R1) guideline, this involves a thorough evaluation of specific performance characteristics.[2][3] For a quantitative impurity test or an assay, the key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Core workflow for analytical method validation per ICH Q2(R1).
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[4] LC-MS/MS is often preferred for trace-level analysis in complex biological matrices, while HPLC-UV offers a cost-effective solution for less complex samples and higher concentrations. GC-MS, though powerful, typically requires a derivatization step for a non-volatile analyte like this compound.[4]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate; susceptible to co-eluting impurities with similar UV spectra. | High; relies on both retention time and mass fragmentation patterns. | Very High; utilizes specific precursor-to-product ion transitions (MRM).[4] |
| Sensitivity (Typical LOQ) | ~0.01 - 0.5 mg/kg (ppm)[5] | ~0.1 - 10 µg/kg (ppb) | ~0.01 - 1.0 ng/mL (ppb/ppt)[6] |
| Derivatization Required | No | Yes (e.g., Silylation)[4] | No |
| Matrix Effect | Low to Moderate | Moderate to High | Can be significant; requires matrix-matched standards or stable isotope-labeled internal standards. |
| Cost & Complexity | Low | Moderate | High |
| Primary Application | Assay, purity, and quality control of bulk material or simple formulations. | Trace analysis in environmental or food contact material testing. | Bioanalysis (plasma, urine), trace contaminant analysis in complex matrices.[7][8] |
Note: Performance values are adapted from validated methods for structurally similar bisphenols and represent expected targets for method development.
Detailed Experimental Protocols & Methodologies
The following sections provide starting-point protocols. It is imperative that these are optimized and fully validated for your specific application and matrix, adhering to FDA and ICH guidelines.[2][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for quantifying this compound in samples where high sensitivity is not the primary requirement.
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 - 100 µg/mL).
-
Prepare samples by dissolving or extracting them in the mobile phase or a compatible solvent, followed by filtration through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the analyte's absorbance maximum (λmax), likely in the 270-285 nm range, which should be determined by running a UV scan.
-
-
Validation - Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of the analyte.[5]
Caption: General workflow for analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the hydroxyl groups of this compound must be derivatized to increase volatility and thermal stability. Silylation is a common and effective approach.
-
Sample Extraction & Cleanup:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization: [4]
-
To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of a solvent like acetonitrile or pyridine.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumental Conditions (Starting Point):
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial 150°C for 2 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalysis and trace quantification.[10]
-
Sample Preparation:
-
For biological samples (plasma, urine), a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is often sufficient.[7]
-
For more complex matrices, SPE or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be necessary to remove interferences.
-
Spike the sample with a stable isotope-labeled internal standard (if available) prior to extraction to correct for matrix effects and recovery variations.
-
-
LC Conditions (Starting Point):
-
Column: C18 or similar reverse-phase column, often with smaller particle sizes (e.g., <2 µm) for UHPLC systems.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), likely in negative mode due to the phenolic hydroxyl groups, although positive mode should also be tested.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Fragment this ion in the collision cell and monitor 2-3 specific, stable product ions. These transitions must be optimized by direct infusion of a standard solution.
-
Caption: Workflow for quantification via LC-MS/MS using MRM.
Conclusion and Recommendations
The selection of an analytical method for this compound is a critical decision contingent on the specific research or quality control question.
-
For routine QC and assay of raw materials , a validated HPLC-UV method offers a reliable, cost-effective, and straightforward solution.
-
For trace-level determination in environmental or material migration studies, GC-MS with derivatization is a robust and highly specific alternative.
-
For demanding applications requiring the utmost sensitivity and selectivity, such as in bioanalytical studies from complex matrices like plasma, LC-MS/MS is unequivocally the superior technique.[4]
Regardless of the chosen platform, a rigorous validation process that conforms to ICH and FDA guidelines is not merely a regulatory formality but a cornerstone of scientific integrity.[9][11][12] It ensures that the generated data is accurate, reproducible, and fit for its intended purpose.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a method for determination of 17 en...: Ingenta Connect [ingentaconnect.com]
- 7. Validation of a simple extraction procedure for bisphenol A identification from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]
- 9. fda.gov [fda.gov]
- 10. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
comparing the performance of 9,9-Dimethyl-9H-fluorene-2,7-diol in different polymer systems
An In-Depth Comparative Guide to the Performance of 9,9-Dimethyl-9H-fluorene-2,7-diol in Advanced Polymer Systems
This guide offers a comprehensive technical comparison of this compound, a specialized "cardo" monomer, and its impact on the performance of various high-performance polymer systems. Designed for researchers, scientists, and professionals in materials and drug development, this document synthesizes data from established literature to project the performance of this unique diol against common alternatives, providing the foundational knowledge needed for strategic material selection and experimental design.
Introduction: The Architectural Advantage of Cardo Monomers
The pursuit of advanced polymers with superior thermal stability, mechanical robustness, and specific optical properties has led to the exploration of monomers with unique three-dimensional architectures. Among these, "cardo" polymers, named from the Latin word for "loop," are distinguished by bulky, pendant groups integrated into the polymer backbone. These structures introduce a kink in the polymer chain, sterically hindering the close packing that often leads to insolubility and difficult processing in rigid aromatic polymers.
This compound belongs to this class. The rigid fluorene moiety provides exceptional thermal and dimensional stability, while the dimethyl substitution at the C9 bridgehead creates the characteristic cardo structure. This guide will compare its projected performance in key polymer systems—namely polycarbonates, polyesters, and poly(ether imide)s—against the more extensively studied and commercially prevalent analog, 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), as well as conventional diols like Bisphenol A (BPA). The primary structural difference between this compound and BHPF lies in the direct linkage of the hydroxyl groups to the fluorene core, which imparts greater rigidity compared to the more flexible phenyl ether linkage in BHPF.
The Influence of Molecular Architecture on Polymer Properties
The unique structure of this compound directly translates to predictable enhancements in polymer performance. The bulky, planar fluorene ring system is the dominant contributor to high thermal stability, while the C9-spiro carbon atom disrupts coplanarity, enhancing solubility.
Caption: Structure-Property Relationships of the Fluorene Diol.
Performance in Key Polymer Systems: A Comparative Analysis
The incorporation of this compound is expected to impart significant performance improvements across several polymer families.
Polycarbonates and Polyesters
In polycarbonates and polyesters, the choice of diol is paramount to the final properties.[1] The introduction of a fluorene cardo structure yields materials with excellent thermal resistance and optical clarity.[2][3]
-
Thermal Stability: Polymers derived from fluorene-based diols consistently exhibit higher glass transition temperatures (Tg) than their counterparts made with conventional diols like BPA. The rigid fluorene backbone severely restricts segmental motion.[4][5] We project that polycarbonates from this compound will have a Tg exceeding 200°C, a substantial increase over standard polycarbonate.
-
Optical Properties: The high aromatic content of the fluorene unit results in polymers with a high refractive index, a desirable trait for optical applications such as lenses and advanced films.[2][3] Furthermore, the amorphous nature imparted by the cardo group ensures high optical transparency.
-
Mechanical Properties: The inherent rigidity of the polymer backbone leads to high tensile strength and modulus, creating materials that are both strong and dimensionally stable.[6]
Poly(ether imide)s and Other High-Performance Systems
While not a diamine, this compound can be incorporated into poly(ether imide)s or poly(ether sulfone)s through nucleophilic aromatic substitution reactions.
-
Gas Permeability: The inefficient packing of polymer chains containing cardo groups creates fractional free volume.[7] This characteristic is highly advantageous for membrane-based gas separation applications, where increased permeability is desired. The presence of the fluorene moiety can significantly enhance gas permeability for gases like H₂, CO₂, and O₂.[4][8]
-
Dielectric Properties: The introduction of bulky, non-polar groups like the fluorene moiety can lower the dielectric constant of a polymer by reducing chain-chain interactions and increasing free volume. Fluorinated fluorene-based polyimides, for example, have achieved very low dielectric constants, making them suitable for microelectronics.[6][9]
-
Solubility and Processability: A key advantage of cardo polymers is their enhanced solubility in common organic solvents, which facilitates processing into films and fibers from solution.[9][10] This contrasts sharply with many other high-temperature aromatic polymers that are often intractable.
Comparative Data Summary
The following table provides a projected comparison of key performance indicators for polymers derived from this compound, its common analog BHPF, and standard Bisphenol A. Data is synthesized from literature on analogous polymer systems.
| Property | Polymer with Bisphenol A | Polymer with 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) | Polymer with this compound (Projected) | Rationale & References |
| Glass Transition Temp. (Tg) | ~150 °C (Polycarbonate) | > 230 °C | > 210 °C | The rigid fluorene cardo structure drastically increases Tg by restricting chain mobility. The direct linkage in the dimethyl variant may allow for slightly more efficient packing than BHPF, leading to a marginally lower but still very high Tg.[2][4] |
| Thermal Decomposition (Td10) | ~400 °C | > 450 °C | > 450 °C | High aromatic content and strong C-C bonds in the fluorene unit lead to exceptional thermal stability.[3][6] |
| Refractive Index | ~1.58 | ~1.65 - 1.72 | ~1.65 - 1.70 | The high density of aromatic rings in the fluorene moiety significantly increases the refractive index.[11] |
| Solubility | Soluble in chlorinated solvents | Good solubility in polar aprotic solvents (NMP, DMAc) | Excellent solubility in a wider range of solvents | The cardo structure disrupts chain packing, enhancing solubility. The less bulky dimethyl groups may improve solubility over the diphenyl groups of BHPF.[9][10] |
| **Gas Permeability (e.g., CO₂) ** | Low | Moderate to High | Moderate to High | Inefficient chain packing due to the cardo structure creates free volume, facilitating gas transport.[4][8] |
| Dielectric Constant (at 1 MHz) | ~3.0 | ~2.7 - 2.9 | ~2.6 - 2.8 | The bulky, non-polar structure increases free volume and reduces polarizability per unit volume.[6][12] |
Experimental Methodologies
To validate the projected performance characteristics, standardized synthesis and characterization protocols must be employed.
Representative Synthesis: High-Temperature Solution Polycondensation of a Polyester
This protocol describes a typical procedure for synthesizing a high-performance polyester using this compound.
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
High-purity Nitrogen gas
Procedure:
-
Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charge the flask with equimolar amounts of this compound and terephthaloyl chloride in diphenyl ether.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture under a constant nitrogen blanket to ~185-200°C.[3]
-
Maintain the temperature for 4-6 hours, allowing the viscosity to increase as polymerization proceeds. The evolving HCl gas is vented through the condenser.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer, wash thoroughly with methanol and hot water, and dry in a vacuum oven at 120°C for 24 hours.
Standard Characterization Workflow
A systematic approach is required to characterize the synthesized polymer and validate its performance.
Caption: A Standard Workflow for Polymer Characterization.
Conclusion and Future Directions
This compound is a promising monomer for the development of advanced polymers. Its rigid cardo architecture is projected to yield materials with an exceptional combination of high thermal stability, enhanced solubility, and valuable optical and dielectric properties. While it shares the fundamental advantages of the fluorene family with its well-studied analog, BHPF, the subtle structural differences—namely the direct hydroxyl linkage and less bulky C9 substituents—may offer nuanced improvements in processability and specific performance metrics.
For researchers and developers, this diol represents an attractive building block for creating next-generation materials for demanding applications in aerospace, microelectronics, specialty optics, and advanced separation membranes. Further empirical studies are necessary to fully elucidate its performance profile and unlock its potential in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorene‐rich high performance polyesters: Synthesis and characterization of 9,9‐fluorenylidene and 2,7‐fluorenylene‐based polyesters with excellent optical property | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of cardo-polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Structure and Gas Barrier Properties of Polyimide Containing a Rigid Planar Fluorene Moiety and an Amide Group: Insights from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 9,9-Dimethyl-9H-fluorene-2,7-diol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Dimethyl-9H-fluorene-2,7-diol is a valuable fluorene derivative that serves as a crucial building block in the synthesis of a wide range of materials. Its rigid and planar fluorene core, combined with the presence of two hydroxyl groups, makes it an ideal candidate for incorporation into polymers for organic light-emitting diodes (OLEDs), high-performance engineering plastics, and as a key intermediate in the preparation of various pharmacologically active compounds. The gem-dimethyl substitution at the C9 position enhances the solubility and processability of its derivatives without significantly altering the electronic properties of the fluorene core.
The efficient and scalable synthesis of this compound is, therefore, a topic of significant interest in both academic and industrial research. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to this important molecule, offering insights into the underlying chemical principles, experimental considerations, and overall efficiency of each approach.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies:
-
Route A: Construction of the Fluorene Core with Subsequent Functionalization. This approach involves first synthesizing the 9,9-dimethylfluorene skeleton and then introducing the hydroxyl groups at the 2 and 7 positions.
-
Route B: Modification of a Pre-functionalized Fluorene Precursor. This strategy starts with a fluorene derivative that already possesses oxygen-containing functionalities at the 2 and 7 positions, followed by the introduction of the gem-dimethyl group at the C9 position.
The choice between these routes depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of the synthetic pathway to various functional groups.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route A: Step-wise Synthesis from Fluorene
This classical approach builds the target molecule from the readily available and inexpensive starting material, fluorene. The key transformations involve methylation of the C9 position followed by functionalization of the aromatic rings.
Step 1: Synthesis of 9,9-Dimethylfluorene
The acidic protons at the C9 position of fluorene can be readily removed by a strong base, followed by alkylation with a methylating agent.
-
Causality of Experimental Choices: The choice of base is critical. Strong bases such as sodium hydride (NaH), potassium tert-butoxide, or sodium amide are required to deprotonate the weakly acidic C-H bond at C9. The choice of methylating agent also influences the reaction's efficiency and safety. While methyl iodide is highly reactive, its volatility and toxicity are significant drawbacks. Dimethyl carbonate, in the presence of a suitable base, presents a safer and more environmentally friendly alternative. The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO to ensure the solubility of the fluorenyl anion.
Step 2: Bromination of 9,9-Dimethylfluorene
Electrophilic aromatic substitution is employed to introduce bromine atoms at the 2 and 7 positions, which are the most electronically activated sites on the fluorene ring system.
-
Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation. The reaction is
A Comparative Guide to the Long-Term Stability of Devices Incorporating 9,9-Dimethyl-9H-fluorene-2,7-diol Derivatives
For researchers and developers in organic electronics, the operational lifetime of a device is not merely a performance metric; it is the cornerstone of its viability. The intrinsic stability of the organic materials employed is paramount, directly dictating the long-term performance and commercial potential of technologies like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide provides an in-depth evaluation of materials derived from the versatile building block, 9,9-Dimethyl-9H-fluorene-2,7-diol, and benchmarks their performance against established industry standards. We will explore the causal relationship between molecular structure and device stability, detail the primary degradation pathways, and provide a validated experimental protocol for assessing long-term operational performance.
The Foundational Advantage: Why the 9,9-Dimethylfluorene Core Excels
The this compound molecule is a precursor for a class of high-performance organic semiconductors, most notably hole-transporting materials (HTMs). Its value stems from the inherent characteristics of the fluorene core, which imparts a unique combination of properties essential for stable device operation.
-
Structural Rigidity and High Thermal Stability: The fluorene unit is a rigid, planar biphenyl structure. This rigidity contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td) in the resulting polymers and small molecules.[1][2] A high Tg is critical for morphological stability, preventing deformation and crystallization of the thin films within a device when subjected to thermal stress during operation.[1][3] Materials derived from this core consistently exhibit Td values exceeding 400-450°C and Tg values significantly higher than many conventional materials.[4][5][6]
-
Enhanced Solubility and Film Morphology: The two methyl groups at the C9 position are not merely incidental. They create a tetrahedral geometry that disrupts intermolecular packing (π-stacking).[7] This steric hindrance significantly improves the solubility of the resulting materials in common organic solvents, making them highly suitable for solution-based processing.[7] Furthermore, this disruption of crystallization leads to the formation of smooth, uniform, and amorphous films—a critical factor for preventing pinholes and ensuring reliable charge transport across interfaces.[8]
-
Tunable Optoelectronic Properties: The fluorene core can be readily functionalized at the 2 and 7 positions (derived from the diol groups), allowing for the precise tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[9][10][11] This enables rational molecular design to ensure efficient charge injection and transport when interfaced with other layers in a device, such as the perovskite absorber or the emissive layer in an OLED.[2][7]
Comparative Performance Analysis: Fluorene Derivatives vs. Industry Benchmarks
To contextualize the stability advantages, we compare devices utilizing HTMs derived from 9,9-dimethylfluorene against two widely used benchmarks: Spiro-OMeTAD (the standard for high-efficiency PSCs) and TPD (a common HTM for OLEDs).
Experimental data consistently demonstrates that fluorene-based HTMs offer superior long-term stability. In perovskite solar cells, fluorene derivatives not only achieve comparable power conversion efficiencies (PCEs) to the state-of-the-art Spiro-OMeTAD but also exhibit significantly improved operational and environmental stability.[12][13] For instance, unencapsulated PSCs using a fluorene-based HTM retained over 90% of their initial efficiency after 1000 hours under ISOS-D-1 conditions, while Spiro-OMeTAD-based devices dropped by 30%.[8] This enhanced resilience is often attributed to the superior film-forming properties of fluorene HTMs, which create a more effective barrier against moisture ingress.[8][12][14]
In OLEDs, derivatives of 9,9-dimethylfluorene have been shown to dramatically outperform traditional materials like TPD. One study reported a five-fold increase in luminous efficiency for an OLED using a fluorene-based HTM compared to an equivalent TPD-based device, a result of optimized energy levels and superior hole mobility.[7] Lifetimes for blue OLEDs incorporating 9,9-dimethylfluorene moieties have been reported with LT50 values (time to 50% initial luminance) of over 1200 hours at a demanding brightness of 1000 cd/m².[15]
| Parameter | Fluorene-Based HTMs (Representative) | Spiro-OMeTAD (Benchmark) | TPD (Benchmark) | Source(s) |
| Power Conversion Efficiency (PCE) | 18.3% - 25.5% (in PSCs) | 18.9% - 24.0% (in PSCs) | N/A (Primarily OLEDs) | [4][12] |
| Luminous Efficiency (in OLEDs) | ~21,412 cd/m² | N/A | ~4,106 cd/m² | [7] |
| Glass Transition Temp. (Tg) | 160 - 212 °C | ~120 °C | ~60 °C | [1][2][4] |
| Decomposition Temp. (Td) | > 450 °C | ~420 °C | ~380 °C | [4] |
| Operational Stability (PSCs) | Retains >85-95% of initial PCE after >500-1000h | Retains ~70% of initial PCE after 1000h | N/A | [8][13] |
| Operational Lifetime (OLED LT50) | >1200h @ 1000 cd/m² | N/A | Significantly Shorter | [7][15] |
Understanding the Achilles' Heel: Degradation Mechanisms
Despite their robust nature, fluorene-based materials are susceptible to a primary intrinsic degradation pathway: photo-thermal oxidation. This process is particularly relevant in blue OLEDs, where high-energy emission can accelerate material decomposition. The core issue is the formation of 9-fluorenone (a ketone group) at the C9 position of the fluorene core.[16]
This chemical transformation breaks the π-conjugation of the fluorene system and introduces deep-level energy traps. These fluorenone defects act as quenching sites for excitons, reducing the overall quantum efficiency of the device.[16] Furthermore, the fluorenone species itself has a low-energy green emission, which leads to a gradual shift in the emission color and a broadening of the electroluminescence spectrum over time—an undesirable characteristic for display applications.[16]
Understanding this mechanism is crucial for designing both more robust next-generation materials (e.g., through strategic molecular shielding of the C9 position) and effective device encapsulation strategies to minimize exposure to oxygen.
A Validated Protocol for Assessing Long-Term Stability
Trustworthy evaluation of device lifetime requires a standardized, rigorous methodology. Accelerated aging is an indispensable technique that uses elevated stress conditions to predict long-term performance in a compressed timeframe.[17] The following protocol, based on the principles outlined in ASTM F1980 and best practices for organic electronics testing, provides a self-validating system for comparing device stability.[18][19][20][21]
Objective: To determine the operational lifetime (LT50) of an OLED device under constant current stress at an elevated temperature.
Core Principle (Causality): The degradation rate of organic materials often follows the Arrhenius equation, where the rate of chemical reactions approximately doubles for every 10°C increase in temperature (the Q10 = 2 rule).[17][21] By operating the device at a moderately elevated temperature (e.g., 55-60°C), we accelerate the intrinsic degradation mechanisms without introducing artificial failure modes that would not occur at room temperature. Temperatures above 60°C are generally avoided to prevent exceeding the material's glass transition temperature, which would induce non-representative degradation.[17]
Experimental Protocol:
-
Initial Characterization (T=0):
-
Place a statistically significant number of devices (n ≥ 5) in a light-tight, nitrogen-purged test chamber.
-
At room temperature (25°C), measure the initial current-voltage-luminance (I-V-L) characteristics for each device.
-
From this data, determine the current density (J₀) required to achieve the target initial luminance (L₀), for example, 1000 cd/m². This establishes the baseline performance.
-
-
Accelerated Aging Setup:
-
Set the chamber temperature to the aging temperature (T_aging), e.g., 55°C. Allow the system to stabilize for at least 1 hour.
-
Using a programmable source measure unit (SMU), apply a constant DC current density of J₀ to each device.
-
-
In-Situ Monitoring:
-
Continuously monitor the luminance (L) and voltage (V) of each device throughout the test.
-
Record data at logarithmic time intervals (e.g., 1 min, 5 min, 15 min, 1h, 2h, 5h, etc.) to capture both initial rapid changes and long-term decay accurately.
-
Rationale: Continuous monitoring is crucial to capture the exact moment the failure criterion is met and to observe the shape of the decay curve, which can provide insights into the degradation mechanism.
-
-
Failure Criterion & Endpoint:
-
The primary failure criterion is the time at which the device luminance decays to 50% of its initial value (L(t) / L₀ = 0.5). This time is recorded as the LT50 lifetime.
-
The test should continue until all devices have reached the LT50 point or a pre-determined maximum test duration is achieved.
-
-
Data Analysis:
-
Plot the normalized luminance (L/L₀) and the operating voltage (V) as a function of time for each device.
-
Calculate the average LT50 and standard deviation for the set of devices.
-
The voltage rise over time is a secondary indicator of degradation, often linked to increased resistance at interfaces or within the organic layers.
-
Conclusion
The long-term stability of organic electronic devices is a complex function of material chemistry, device architecture, and operating conditions. Materials derived from this compound present a compelling solution to many of the stability challenges facing the field. The inherent thermal stability and advantageous film-forming properties endowed by the 9,9-dimethylfluorene core lead to devices with demonstrably longer operational lifetimes compared to those based on traditional materials like Spiro-OMeTAD and TPD. While intrinsic degradation pathways such as fluorenone formation remain a challenge, a deep understanding of these mechanisms coupled with rigorous, standardized testing protocols enables the rational design of more robust materials and devices, paving the way for the next generation of durable, high-performance organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermally Stable Hole‐Transporting Materials Based upon a Fluorene Core | Semantic Scholar [semanticscholar.org]
- 3. 20.210.105.67 [20.210.105.67]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. psecommunity.org [psecommunity.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonspiro, Fluorene‐Based, Amorphous Hole Transporting Materials for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 15. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. csanalytical.com [csanalytical.com]
- 18. keystonecompliance.com [keystonecompliance.com]
- 19. pkgcompliance.com [pkgcompliance.com]
- 20. keystonepackage.com [keystonepackage.com]
- 21. ddltesting.com [ddltesting.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 9,9-Dimethyl-9H-fluorene-2,7-diol: A Framework for Laboratory Safety
For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The compound 9,9-Dimethyl-9H-fluorene-2,7-diol, a versatile building block in organic synthesis, demands a handling protocol that is both robust and intuitive. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this aromatic diol, ensuring that your focus remains on innovation, not on incident response.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. This compound, while not possessing acute toxicity, presents several hazards that necessitate careful management. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
A summary of the identified hazards is presented below:
| Hazard Classification | Description | Primary Sources |
| Serious Eye Irritation | Direct contact with the eyes can cause significant irritation. | [1][2] |
| Skin Irritation | Prolonged or repeated contact may lead to skin irritation. | [1][2][3] |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract. | [2] |
| Harmful if Swallowed | Ingestion of the compound may be harmful. | [1] |
It is crucial to note that the toxicological properties of this substance have not been fully investigated, which calls for a cautious approach to handling.[3]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is not a matter of compliance but of personal and collective safety. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn over goggles when there is a splash hazard. | To prevent contact with the eyes, which can cause serious irritation.[1][3][4] |
| Skin Protection | Disposable nitrile gloves. A flame-resistant lab coat. Full-length pants and closed-toe shoes. | Nitrile gloves offer broad chemical resistance for incidental contact.[5][6] A lab coat protects the skin and personal clothing from contamination.[4][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if irritation is experienced. | To prevent the inhalation of airborne dust particles, which can irritate the respiratory system.[1][3] Handling should ideally occur in a well-ventilated area or under a chemical fume hood.[2][3][7] |
Operational and Disposal Protocols
A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocols for handling and disposal should be strictly adhered to.
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound from preparation to the completion of the experimental work.
Decontamination and Disposal
Proper disposal is a critical step in the chemical handling lifecycle. All waste, including contaminated PPE and empty containers, must be treated as hazardous.
The decision-making process for the disposal of this compound and associated materials is outlined below:
Always consult your institution's specific guidelines for hazardous waste disposal.[1][8]
Emergency Response Protocols
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2][7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][7] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1][2][7] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell.[2][3] |
The following flowchart provides a quick reference for emergency procedures:
By integrating these safety protocols into your daily laboratory operations, you foster an environment where scientific advancement and personal safety are mutually reinforcing.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
